Aminoguanidine bicarbonate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-aminoguanidine;carbonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXHZHQQWQTQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062537 | |
| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2200-97-7, 2582-30-1 | |
| Record name | Aminoguanidine carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2200-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aminoguanidine bicarbonate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Carbonic acid, compd. with hydrazinecarboximidamide | |
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| Record name | Aminoguanidine bicarbonate | |
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| Record name | Aminoguanidine bicarbonate | |
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| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
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| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
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| Record name | Aminoguanidinium hydrogen carbonate | |
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| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:?) | |
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Synthetic Methodologies and Chemical Derivatization of Aminoguanidine Bicarbonate
Established Synthetic Routes for Aminoguanidine (B1677879) Bicarbonate Production
Several methods have been developed for the industrial and laboratory-scale synthesis of aminoguanidine bicarbonate. These routes often involve the reaction of a hydrazine (B178648) source with a cyanamide-containing compound or the reduction of a guanidine (B92328) derivative.
Synthesis from Hydrazine Hydrate (B1144303) and Cyanamide (B42294)
A common method for preparing this compound involves the reaction of hydrazine hydrate with cyanamide. atamankimya.com In this process, an acidic aqueous solution of hydrazine hydrate is reacted with cyanamide, followed by the introduction of carbon dioxide or an alkali metal bicarbonate to precipitate the this compound. atamankimya.comatamanchemicals.com
A variation of this method involves mixing hydrazine hydrate and water, heating the mixture, and then adding cyanamide. sciencemadness.org The temperature is carefully controlled, and after a period of incubation, ammonium (B1175870) bicarbonate is added while simultaneously introducing carbon dioxide gas to facilitate the precipitation of high-purity this compound. sciencemadness.org
| Reactants | Reagents/Conditions | Yield | Reference |
| Hydrazine hydrate, Cyanamide | Hydrochloric acid, Sodium bicarbonate, 80-85°C | 96% | znaturforsch.com |
| Hydrazine hydrate, Cyanamide | Ammonium bicarbonate, Carbon dioxide, 75-77°C | High purity | sciencemadness.org |
Synthesis from Nitroguanidine (B56551) Reduction
The reduction of nitroguanidine is another established route to this compound. atamanchemicals.com This method typically employs a reducing agent, such as zinc powder, in an acidic medium.
A well-documented procedure involves the reduction of nitroguanidine with zinc dust in the presence of glacial acetic acid. The reaction is highly exothermic and requires cooling with an ice bath to maintain a low temperature. Following the reduction, the product is precipitated by the addition of ammonium chloride and sodium bicarbonate.
An improved version of this process utilizes a suspension of nitroguanidine in an aqueous solution of ammonium sulfate (B86663), to which zinc powder is slowly added. orgsyn.org This method is reported to be less exothermic and easier to control. orgsyn.org After the reaction, the zinc sludge is filtered off, and sodium bicarbonate is added to precipitate the this compound. orgsyn.org Yields of up to 60% based on nitroguanidine have been reported for this type of reduction. evitachem.com
Electrolytic reduction of nitroguanidine has also been explored, with some processes reporting yields as high as 80-85% using a lead cathode in an ammonium sulfate solution. sciencemadness.org
| Reactants | Reagents/Conditions | Yield | Reference |
| Nitroguanidine | Zinc powder, Acetic acid, Ice bath | - | |
| Nitroguanidine | Zinc powder, Ammonium sulfate, 5-15°C | up to 60% | orgsyn.orgevitachem.com |
| Nitroguanidine | Electrolytic reduction, Lead cathode, Ammonium sulfate solution | 80-85% | sciencemadness.org |
Synthesis from Calcium Cyanamide and Hydrazine Sulfate
The reaction between calcium cyanamide and a hydrazine source, such as hydrazine sulfate or hydrazine hydrate, is a commercially significant method for producing this compound. google.com This process leverages readily available starting materials. sciencemadness.org
In this synthesis, finely divided calcium cyanamide is reacted with an aqueous solution of hydrazine sulfate. sciencemadness.org The reaction results in the formation of aminoguanidine in solution and the precipitation of calcium sulfate. sciencemadness.org After filtering off the calcium sulfate, a bicarbonate source, such as sodium bicarbonate or carbon dioxide, is introduced to the filtrate to precipitate the this compound. sciencemadness.orgevitachem.com
The reaction is typically conducted in a neutral to alkaline aqueous medium, with the pH maintained between 7 and 9.5. google.comgoogle.com Temperature control is also crucial, with the reaction often carried out at elevated temperatures (e.g., 15-90°C). google.com A key challenge in this process is preventing the dimerization of cyanamide to dicyandiamide, which does not readily react with hydrazine to form aminoguanidine. sciencemadness.orggoogle.com
| Reactants | Reagents/Conditions | Yield | Reference |
| Calcium cyanamide, Hydrazine sulfate | Aqueous medium, pH 7-9.5, 15-90°C, Sodium bicarbonate or CO2 | >90% (based on hydrazine hydrate) | google.comgoogle.com |
| Calcium cyanamide, Hydrazine hydrate | Sulfuric acid (for pH adjustment), Sodium bicarbonate | High | google.com |
Synthesis from Malonic Acid, Hydrochloric Acid, and Copper Metal Hydroxide
An alternative, though less commonly detailed, synthetic pathway involves the reaction of malonic acid with hydrochloric acid and copper metal hydroxide. atamanchemicals.com This reaction is reported to produce copper complexes which can then yield aminoguanidine compounds, including this compound. atamanchemicals.com Further specific details regarding the reaction conditions and mechanism for this particular route are not extensively documented in the available literature. ijnrd.org
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis is a modern technique that often leads to faster reaction times and higher yields. nku.edu.tr However, current research on the application of microwave technology in the context of this compound primarily focuses on its use as a starting material for the synthesis of other compounds, such as 5-substituted 3-amino-1,2,4-triazoles. researchgate.netmdpi.comresearchgate.netnih.gov There is no significant information available on the direct microwave-assisted synthesis of this compound itself. The primary mechanisms of microwave heating involve dipolar polarization and ionic conduction. nku.edu.tr
Reaction Mechanisms and Intermediate Formations
The formation of aminoguanidine from its precursors involves specific reaction mechanisms and the generation of key intermediates.
In the synthesis from nitroguanidine , the reduction process is believed to proceed through an addition-elimination mechanism. When nitroguanidine reacts with hydrazine, a tetrasubstituted carbon intermediate is proposed to form. znaturforsch.comat.ua This intermediate can then undergo one of two competitive elimination reactions: the loss of ammonia (B1221849) to form 1-amino-2-nitroguanidine (ANQ), or the loss of nitramine to yield aminoguanidine. znaturforsch.comat.ua The reduction of the nitro group is the key transformation, and nitrosoguanidine (B1196799) has been identified as an intermediate in the reduction of nitroguanidine to aminoguanidine.
For the synthesis involving calcium cyanamide and hydrazine , the reaction initiates with the liberation of free cyanamide from calcium cyanamide in the aqueous medium. sciencemadness.org Hydrazine then acts as a nucleophile, attacking the carbon atom of the cyanamide. The primary mechanistic challenge is to ensure the reaction between hydrazine and cyanamide is favored over the dimerization of cyanamide to form dicyandiamide, which is unreactive towards hydrazine under these conditions. sciencemadness.orggoogle.com The reaction is carefully controlled by maintaining a low concentration of cyanamide throughout the reaction. google.com
The synthesis from hydrazine hydrate and cyanamide follows a similar nucleophilic addition mechanism where the hydrazine attacks the cyanamide. The initial protonation of cyanamide can activate it towards nucleophilic attack. The subsequent addition of a bicarbonate source neutralizes the resulting aminoguanidine salt and causes the less soluble this compound to precipitate from the solution.
Condensation Reactions with Aldehydes and Ketones to Form Imines
This compound readily undergoes condensation reactions with aldehydes and ketones to form guanylhydrazones, which are a class of imines. sciencemadness.org This reaction is typically carried out in an acidic medium, which catalyzes the condensation. sciencemadness.org The resulting guanylhydrazones are often crystalline solids and can be isolated as salts. sciencemadness.org These compounds are significant as intermediates in the synthesis of various pharmaceuticals and other biologically active molecules. nih.govbrieflands.com The formation of these imines, also known as Schiff bases, is a critical step in creating more complex molecular architectures. brieflands.comchemicalland21.comresearchgate.net
The reaction involves the nucleophilic attack of the primary amino group of the hydrazine moiety in aminoguanidine on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of an imine.
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Product Class | Reference |
| This compound | Aldehydes/Ketones | Imines (Guanylhydrazones) | sciencemadness.org |
| This compound | Terephthalaldehyde | Acylhydrazone derivatives | brieflands.com |
| Aminoguanidine hydrochloride | Isatin | Isatin-derived hydrazone | nih.gov |
Reactions with Carboxylic Acids to Form Amides and Hydrazides
This compound reacts with carboxylic acids to form salts and, under acidic conditions, can condense to form hydrazides. ijisrt.com The initial reaction is a simple acid-base reaction where the basic aminoguanidine neutralizes the carboxylic acid. However, with heating and often in the presence of a dehydrating agent or under acidic catalysis, a condensation reaction occurs to form an amide linkage, specifically a guanyl hydrazide. mdpi.comresearchgate.net This reaction is fundamental for incorporating the aminoguanidine scaffold into larger molecules, particularly in the synthesis of heterocyclic compounds. ijisrt.comufv.br
The formation of guanyl hydrazides is a crucial and often rate-determining step in the synthesis of certain heterocyclic systems, such as 1,2,4-triazoles. mdpi.comresearchgate.net The success of this acylation is highly dependent on reaction conditions, including a low pH (≤1) and minimal water content. mdpi.comresearchgate.net
Ester Reactions Leading to Amidines
While direct reactions with esters are less commonly detailed for this compound itself, the synthesis of amidines often involves the reaction of amines with imidic esters, which can be derived from nitriles. researchgate.net Guanidines and by extension aminoguanidine, can be considered a type of amidine. The chemistry of amidine synthesis is relevant to the derivatization of aminoguanidine.
Cyclization Reactions for Heterocycle Synthesis (e.g., 1,2,4-Triazoles)
This compound is a key building block for the synthesis of various heterocyclic compounds, most notably 1,2,4-triazoles. ijisrt.commdpi.comufv.br The synthesis of 5-substituted 3-amino-1,2,4-triazoles can be achieved through the direct condensation of carboxylic acids with this compound. mdpi.com This reaction typically proceeds through the formation of a guanyl hydrazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the triazole ring. mdpi.comresearchgate.net
Different synthetic strategies have been developed to optimize the yield and purity of the resulting triazoles. These include conventional heating as well as microwave-assisted synthesis, which can offer advantages in terms of reaction time and efficiency. mdpi.comresearchgate.net The choice of carboxylic acid determines the substituent at the 5-position of the triazole ring. For instance, reacting this compound with formic acid is a common method to produce 3-amino-1,2,4-triazole. google.comgoogle.com
Table 2: Synthesis of 1,2,4-Triazole (B32235) Derivatives from this compound
| Carboxylic Acid | Heterocyclic Product | Reaction Conditions | Reference |
| Formic Acid | 3-Amino-1,2,4-triazole | Heating | google.comgoogle.com |
| Acetic Acid | 3-Methyl-1H-1,2,4-triazole-5-amine | Equimolar reaction | ufv.br |
| Benzoic Acid | 3-Phenyl-1H-1,2,4-triazole-5-amine | Equimolar reaction | ufv.br |
| Various Aliphatic and Aromatic Carboxylic Acids | 5-Substituted 3-amino-1,2,4-triazoles | Microwave-assisted, acid catalysis | mdpi.com |
| Malonic Acid | 5-amino-1,2,4-triazole-3-acetic acid | Aqueous solution | ijisrt.com |
Nitration Reactions to Form Nitroguanidine
Aminoguanidine can be synthesized by the reduction of nitroguanidine. orgsyn.orgatamanchemicals.comsciencemadness.orgdrugfuture.com Conversely, while not a direct reaction of this compound due to the presence of the reactive hydrazine group, the guanidine portion of the molecule is structurally related to nitroguanidine. The synthesis of nitroguanidine typically involves the nitration of guanidine or its salts. drugfuture.com For instance, guanidine nitrate (B79036) can be nitrated with concentrated sulfuric acid to yield nitroguanidine. drugfuture.com The reduction of nitroguanidine, often with zinc dust in acetic acid or ammonium sulfate solution, is a common method for preparing aminoguanidine, which is then isolated as the bicarbonate salt. orgsyn.orgdrugfuture.comsciencemadness.orgsciencemadness.org
Formation of Schiff's Bases as Intermediates in Drug Synthesis
The formation of Schiff bases from this compound and carbonyl compounds is a pivotal step in the synthesis of various drugs. researchgate.netgoogle.com These Schiff base intermediates can undergo further reactions, such as cyclization, to form complex heterocyclic structures that are often the core of pharmacologically active molecules. For example, the synthesis of the anticonvulsant drug lamotrigine (B1674446) involves the formation of a Schiff base from 2,3-dichlorobenzoyl cyanide and this compound, which then undergoes cyclization. ijisrt.comgoogle.com
Purification and Characterization Techniques in Synthetic Studies
The purification of this compound itself often involves precipitation from a reaction mixture. Due to its low solubility in water, it can be effectively separated from more soluble byproducts. sciencemadness.org It is noted that recrystallization from hot water can lead to some decomposition. atamanchemicals.comsciencemadness.org Washing the precipitate with water and then methanol (B129727) or ethanol (B145695) is a common practice. atamanchemicals.comprepchem.com
For the derivatives of this compound, a range of purification and characterization techniques are employed. Column chromatography is a standard method for purifying reaction products. brieflands.com Characterization of the synthesized compounds relies on a suite of spectroscopic and analytical methods:
Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying functional groups, such as the N-H and C=N bonds in imines and the characteristic vibrations of heterocyclic rings. mdpi.comufv.br
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight of the synthesized compounds, confirming their elemental composition. brieflands.com
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in a compound, which is compared with the calculated values to verify the empirical formula. mdpi.com
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure. ufv.brsciencemadness.org
Design and Synthesis of Novel this compound Derivatives
This compound serves as a versatile scaffold in medicinal chemistry, lending its structural features to the development of a wide array of therapeutic agents. ijisrt.com Its ability to be chemically modified allows for the synthesis of derivatives with tailored biological activities.
Derivatives with Potent Anticonvulsant Activity
The quest for novel anticonvulsant agents has led researchers to explore aminoguanidine derivatives. A notable synthetic route involves the condensation of various benzils with this compound to produce 5,6-bis aryl 1,2,4-triazines. researchgate.netnih.gov In a specific study, a series of these compounds were synthesized and evaluated for their anticonvulsant properties. researchgate.net
Another approach involves the reaction of 2-phenoxybenzoic acids with thionyl chloride to form the corresponding acid chlorides. These intermediates are then reacted with aminoguanidine hydrogen carbonate, followed by cyclization with an aqueous solution of sodium hydroxide, to yield 4H-3-amino-5-(2-phenoxyphenyl)-1,2,4-triazoles. brieflands.com One such derivative, 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole, demonstrated significant anticonvulsant activity when tested against pentylenetetrazole (PTZ)-induced seizures in mice. brieflands.com
Table 1: Anticonvulsant Activity of Selected Aminoguanidine Derivatives
| Compound | Synthetic Approach | Key Features | Anticonvulsant Activity | Reference |
| 5,6-bis aryl 1,2,4-triazines | Condensation of benzils with this compound. | Phenyl substitutions at C-5 and C-6 with halogen groups. | Potent activity in the maximal electroshock seizure (MES) screen. | nih.gov |
| 3-amino-5-[4-chloro-2-(2-flurophenoxy)phenyl]-4H-1,2,4-triazole | Reaction of the corresponding acid chloride with aminoguanidine hydrogen carbonate and subsequent cyclization. | Hybrid structure with fluorine and chlorine substitutions on the phenyl rings. | Potent activity against PTZ-induced seizures, comparable to diazepam. | brieflands.com |
Derivatives with Anti-inflammatory Properties
Aminoguanidine and its derivatives have been investigated for their anti-inflammatory potential. nih.gov Certain novel aminoguanidine derivatives have been found to inhibit enzymes in the cyclooxygenase and lipoxygenase pathways, which are key mediators of inflammation. google.com The general structure of these compounds features a substituted phenyl ring attached to a guanylhydrazone moiety. google.com
Furthermore, chalcone (B49325) derivatives incorporating an aminoguanidine moiety have been synthesized and shown to possess significant anti-inflammatory activity. nih.gov In one study, a synthesized chalcone derivative containing aminoguanidine exhibited more potent anti-inflammatory effects than the standard drugs indomethacin (B1671933) and ibuprofen (B1674241) in a carrageenan-induced paw edema model in rats. nih.gov The synthesis of these compounds often involves the reaction of substituted chalcones with aminoguanidine hydrochloride.
Table 2: Anti-inflammatory Activity of Aminoguanidine Derivatives
| Compound Class | Synthetic Strategy | Mechanism of Action | Notable Findings | Reference |
| Substituted phenyl guanylhydrazones | Reaction of substituted aldehydes/ketones with aminoguanidine. | Inhibition of cyclooxygenase and lipoxygenase pathways. | Useful in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis. | google.com |
| Chalcone-aminoguanidine hybrids | Reaction of chalcones with aminoguanidine hydrochloride. | Not fully elucidated, but demonstrates significant in vivo activity. | One derivative showed 92.45% inhibition of inflammation, surpassing ibuprofen and indomethacin. | nih.gov |
Derivatives with Antimicrobial and Antiviral Activities (e.g., Anti-HIV, Neuraminidase Inhibitors)
The aminoguanidine scaffold is a key component in the development of agents targeting a variety of pathogens. ijisrt.com Its derivatives have demonstrated a broad spectrum of antimicrobial activities. For instance, aminoguanidine derivatives containing an acylhydrazone moiety have been synthesized and show considerable activity against Gram-positive bacteria, including multidrug-resistant strains. nih.gov
In the realm of antiviral research, this compound has been utilized in the synthesis of neuraminidase inhibitors, which are crucial for combating influenza viruses. atamankimya.com The resistance of influenza viruses to inhibitors like 4-guanidino-Neu5Ac2en has been linked to mutations in the neuraminidase active site. nih.gov Additionally, certain 1,2,4-triazine (B1199460) derivatives synthesized from this compound have been evaluated for their anti-HIV properties. ijisrt.com
Table 3: Antimicrobial and Antiviral Aminoguanidine Derivatives
| Derivative Type | Target | Synthetic Highlight | Key Finding | Reference(s) |
| Acylhydrazone derivatives | Gram-positive bacteria (including MRSA) | Combination of aminoguanidine with an acylhydrazone moiety. | Compound 3f showed a MIC value of 4 μg/mL against S. aureus. | nih.gov |
| Neuraminidase inhibitors | Influenza virus | Synthesis from this compound. | Aminoguanidine is a precursor for these antiviral agents. | atamankimya.com |
| 1,2,4-triazine derivatives | HIV | Cyclization condensation of a benzyl (B1604629) group with this compound. | Evaluated for HIV protection. | ijisrt.com |
Derivatives for Antitumor and Antileukemic Applications
This compound is a valuable starting material for the synthesis of compounds with potential anticancer and antileukemic properties. atamankimya.com Researchers have synthesized novel guanylhydrazone and aminoguanidine tetrahydropyran (B127337) derivatives and evaluated their cytotoxic effects on various cancer cell lines. mdpi.com These syntheses often involve the reaction of aromatic ketones with aminoguanidine hydrochloride, followed by a reduction step to yield the aminoguanidine derivatives. mdpi.com
Another approach involves the synthesis of aminoguanidines containing an alkynyl moiety, which have shown promising activity against cancer cell lines such as A549 (lung cancer) and SGC7901 (gastric cancer). tandfonline.com Furthermore, new compounds incorporating both an aminoguanidine structure and a thiazole (B1198619) ring have been synthesized and demonstrated promising antiproliferative effects. researchgate.netbohrium.com
Table 4: Antitumor and Antileukemic Aminoguanidine Derivatives
| Derivative Class | Synthetic Method | Target Cell Lines | Notable Results | Reference(s) |
| Tetrahydropyran derivatives | Reaction of aromatic ketones with aminoguanidine hydrochloride, followed by reduction. | Various cancer cell lines. | Compounds 4 and 7 , containing naphthyl rings, were the most potent. | mdpi.com |
| Alkynyl-containing aminoguanidines | Reaction of substituted benzaldehydes with hydrazinecarboximidamide carbonate. | A549, SGC7901. | Excellent activity with IC50 values in the low µg/mL range. | tandfonline.com |
| Thiazole-containing aminoguanidines | Multi-step synthesis involving thiazole ring formation and reaction with aminoguanidine. | A549, MCF-7, U87-MG. | Compounds 3i , 3n , and 3p showed promising antiproliferative effects. | researchgate.netbohrium.com |
Triazole-based Aminoguanidine Derivatives as Antibacterial Agents
The incorporation of a 1,2,4-triazole moiety into aminoguanidine derivatives has yielded potent antibacterial agents. nih.gov A general and efficient method for synthesizing 5-substituted 3-amino-1,2,4-triazoles involves the direct condensation of carboxylic acids with this compound under acidic conditions, often facilitated by microwave irradiation. mdpi.com
Several studies have highlighted the efficacy of these hybrid molecules. For example, two series of aminoguanidine derivatives incorporating 1,2,4-triazole moieties exhibited strong in vitro antibacterial activity against a variety of strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. nih.govd-nb.infonih.gov One particular compound, 5f , was identified as a potent agent with a low minimum inhibitory concentration (MIC) and was shown to permeabilize bacterial membranes, leading to cell death. nih.govd-nb.info
Another study detailed the synthesis of aminoguanidine derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety, which also demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant clinical isolates. benthamdirect.com
Table 5: Triazole-based Aminoguanidine Derivatives as Antibacterial Agents
| Compound Series | Synthetic Approach | Bacterial Strains Targeted | Key Findings | Reference(s) |
| Aminoguanidine-1,2,4-triazole hybrids | Incorporation of 1,2,4-triazole moieties into aminoguanidine derivatives. | S. aureus, E. coli, S. epidermidis, B. subtilis, C. albicans, MDR strains. | Compound 5f showed MIC values of 2–8 µg/mL and permeabilized bacterial membranes. | nih.govd-nb.infonih.gov |
| Aminoguanidine-1,3,4-oxadiazole hybrids | Synthesis of derivatives bearing a 1,3,4-oxadiazole moiety. | Gram-positive and Gram-negative bacteria, including MRSA. | Compounds 19e and 19f exhibited higher activity than gatifloxacin (B573) and moxifloxacin (B1663623) against several MRSA strains. | benthamdirect.com |
Molecular Mechanisms of Action of Aminoguanidine Bicarbonate
Inhibition of Advanced Glycation End-Product (AGE) Formation
Aminoguanidine (B1677879) bicarbonate is a well-documented inhibitor of AGE formation. atamanchemicals.com AGEs are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. researchgate.net Their accumulation is implicated in the pathogenesis of various diseases, particularly diabetic complications. chemicalbull.com Aminoguanidine's ability to thwart AGE formation stems from several interconnected mechanisms.
A primary mechanism by which aminoguanidine inhibits AGE formation is through its interaction with Amadori-derived fragmentation products. The Maillard reaction, which leads to AGEs, proceeds through an initial, reversible Schiff base formation, followed by the creation of a more stable Amadori product. nih.gov These Amadori products can then undergo further reactions, including fragmentation, to generate highly reactive dicarbonyl compounds. While it was initially proposed that aminoguanidine reacts extensively with the carbonyl groups of Amadori products, studies suggest this is not the primary mechanism. nih.govopen.ac.uk Instead, aminoguanidine is thought to act downstream, targeting the reactive fragments that arise from Amadori products. open.ac.uk Research indicates that while aminoguanidine can block Amadori groups to a limited extent at higher concentrations, its significant inhibitory effect on browning and fluorescence (hallmarks of AGE formation) suggests a more critical role in scavenging subsequent reactive species. nih.gov
Aminoguanidine is a potent scavenger of reactive carbonyl species (RCS), which are key intermediates in the formation of AGEs. researchgate.netnih.gov These highly reactive dicarbonyl compounds, including methylglyoxal (B44143), glyoxal (B1671930), and 3-deoxyglucosone, are major precursors to AGEs. researchgate.net Aminoguanidine, being a nucleophilic hydrazine (B178648) compound, rapidly reacts with these α,β-dicarbonyl compounds. researchgate.netnih.gov This reaction forms substituted 3-amino-1,2,4-triazine derivatives, which are stable and prevent the carbonyl compounds from reacting with proteins to form AGEs. researchgate.net By effectively trapping these reactive intermediates, aminoguanidine curtails the progression of the Maillard reaction. researchgate.net
Aminoguanidine has been shown to inhibit the glycation of various proteins, including albumin, hemoglobin, and crystallin. ijpsonline.com In vitro studies have demonstrated that aminoguanidine bicarbonate can reduce the rate of glycation for these proteins in a dose-dependent manner. ijpsonline.com For instance, in one study, this compound was used as a positive control and effectively decreased the glycation of albumin, hemoglobin, and crystallin. ijpsonline.com The mechanism for this is believed to be its ability to compete with glucose for binding to protein amino groups and its capacity to trap reactive carbonyls, thus preventing the modification of these proteins. researchgate.netnih.gov The inhibition of glycation of proteins like albumin and hemoglobin is significant as their glycated forms (like HbA1c) are clinical markers for glycemic control. nih.gov
The accumulation of AGEs leads to the formation of cross-links between proteins, which can alter tissue structure and function, contributing to the pathology of diabetic complications and aging. google.comnih.gov Aminoguanidine's ability to prevent the formation of AGEs consequently inhibits this cross-linking process. researchgate.net By scavenging reactive carbonyl intermediates, aminoguanidine prevents the formation of the molecular bridges that link proteins together, thereby preserving the normal architecture and elasticity of tissues like collagen. google.com This action helps to mitigate tissue damage associated with AGE accumulation. researchgate.netnih.gov
The presence of transition metals, such as copper(II) ions, can accelerate the formation of AGEs through a process known as glycoxidation. thieme-connect.comthieme-connect.com Copper ions can catalyze the autooxidation of sugars and Amadori products, leading to an increased generation of reactive carbonyl species and oxidative stress. researchgate.net Studies have shown that the addition of copper(II) ions to in vitro glycation models significantly increases the formation of AGEs derived from human serum albumin. thieme-connect.comthieme-connect.com Interestingly, the inhibitory effect of aminoguanidine on AGE formation is significantly reduced in the presence of copper(II) ions. thieme-connect.comthieme-connect.com This suggests that the chelation of copper ions may be an important aspect of the mechanism of some AGE inhibitors. jetir.org While aminoguanidine itself can generate oxidants in the presence of Cu(II), its primary anti-glycation role is attributed to carbonyl scavenging. nih.gov
Nitric Oxide Synthase (NOS) Inhibition
In addition to its well-established role as an AGE inhibitor, this compound also functions as an inhibitor of nitric oxide synthase (NOS). scbt.comevitachem.com NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a wide range of physiological processes, including vasodilation and neurotransmission. scbt.com There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). scbt.com Aminoguanidine has been shown to be a selective inhibitor of iNOS, which is typically expressed during inflammatory conditions and can produce large, potentially cytotoxic amounts of NO. By inhibiting iNOS, aminoguanidine can reduce excessive NO production, which can contribute to oxidative stress and tissue damage in inflammatory settings. atamanchemicals.com This inhibitory action on NOS represents a distinct pharmacological activity of aminoguanidine, separate from its effects on glycation. researchgate.net
Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Aminoguanidine is a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS). nih.govnih.govresearchgate.net Overproduction of nitric oxide (NO) by iNOS is implicated in the pathogenesis of various inflammatory diseases and diabetic complications. nih.gov Studies have demonstrated that aminoguanidine is a potent inhibitor of the cytokine-induced iNOS isoform, which is responsible for the excessive production of NO in these disease states. nih.gov Research using organ, cell, and enzyme-based assays has shown that aminoguanidine's potency as an iNOS inhibitor is comparable to that of NG-monomethyl-L-arginine (L-NMA). nih.gov However, it is significantly less potent (10 to 100-fold) as an inhibitor of the constitutive isoforms of NOS (cNOS), highlighting its selectivity. nih.gov This selective inhibition of iNOS suggests its potential utility in conditions characterized by pathological overproduction of NO. nih.govnih.gov
Competitive Binding with L-Arginine for Enzyme Active Site
The mechanism of iNOS inhibition by aminoguanidine involves competition with the natural substrate, L-arginine, for the enzyme's active site. nih.govnih.gov Nitric oxide is synthesized from L-arginine by nitric oxide synthase (NOS) enzymes. ahajournals.orggoogle.com Aminoguanidine, as a partial analog of L-arginine, can bind to the active site of iNOS, thereby preventing L-arginine from binding and inhibiting the production of NO. nih.gov Studies have shown that the presence of aminoguanidine competitively inhibits the relaxation of artery rings from endotoxin-treated rats induced by L-arginine, further supporting this competitive binding mechanism. nih.gov However, it is noteworthy that while aminoguanidine is somewhat competitive with arginine, it is not considered a perfect analog, as it has multiple binding modes. nih.gov
Modulation of Nitric Oxide Production and Downstream Effects
By selectively inhibiting iNOS, this compound effectively modulates the production of nitric oxide. scbt.comevitachem.com This reduction in excessive NO levels can have significant downstream effects on various physiological and pathological processes. For instance, the overproduction of NO is linked to oxidative stress and tissue damage. By curbing this excess production, aminoguanidine can mitigate these detrimental effects. evitachem.com The regulation of NO levels is crucial in conditions such as inflammation and certain cardiovascular diseases where excessive NO production plays a pathogenic role. Furthermore, the modulation of NO production by aminoguanidine can influence vascular health and inflammatory responses.
Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging
Aminoguanidine exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS). mdpi.com This action helps protect cells from oxidative damage, a key factor in conditions like diabetes and neurodegenerative diseases. The compound's ability to scavenge glucose degradation products and prevent the formation of advanced glycation end products (AGEs) further contributes to its antioxidant profile. Studies have shown that aminoguanidine's radical scavenging properties may be crucial in its protective effects during glycation and in preventing diabetic complications. mdpi.com In experimental models of diabetes, aminoguanidine has demonstrated antioxidant effects by decreasing markers of oxidative stress such as plasma lipid hydroperoxide and thiobarbituric acid reactive substances (TBARS). mdpi.comnih.gov
Table 1: Antioxidant Activity of Aminoguanidine
| Mechanism | Effect | Relevance | Reference |
|---|---|---|---|
| ROS Scavenging | Protects cells from oxidative damage. | Diabetes, Neurodegenerative diseases | |
| AGE Inhibition | Prevents the formation of advanced glycation end products. | Diabetic complications | |
| Lipid Peroxidation | Decreases plasma lipid hydroperoxide and TBARS. | Experimental diabetes | mdpi.comnih.gov |
Inhibition of Inflammatory Cytokine Production (e.g., TNF-α, Interleukins)
Aminoguanidine has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins. atamanchemicals.com This anti-inflammatory action is a key aspect of its therapeutic potential. atamanchemicals.com By reducing the levels of these inflammatory mediators, aminoguanidine can help to dampen the inflammatory response in various pathological conditions. nih.gov
Activation of Endothelial Nitric Oxide Synthase (eNOS) Leading to Vasodilation
While aminoguanidine is a potent inhibitor of iNOS, some evidence suggests it may activate endothelial nitric oxide synthase (eNOS). atamanchemicals.com The activation of eNOS leads to the production of NO in the endothelium, which in turn causes vasodilation, the widening of blood vessels. atamanchemicals.comphysiology.org This effect on eNOS could contribute to the regulation of blood pressure and vascular tone. physiology.org However, it is important to note that the primary and most well-established action of aminoguanidine on NOS is the selective inhibition of the inducible isoform. nih.govnih.gov
Inhibition of Platelet Aggregation
Aminoguanidine has been found to inhibit platelet aggregation. atamanchemicals.com Platelet aggregation is a critical process in blood clotting, but excessive aggregation can lead to thrombosis and cardiovascular events. nih.gov The inhibitory effect of aminoguanidine on platelet aggregation may be linked to its modulation of nitric oxide pathways and its anti-inflammatory properties. atamanchemicals.com
Table 2: Summary of Molecular Mechanisms of this compound
| Mechanism | Target | Outcome | Reference |
|---|---|---|---|
| Selective Inhibition | Inducible Nitric Oxide Synthase (iNOS) | Reduced excessive NO production | nih.govnih.gov |
| Competitive Binding | L-Arginine binding site on iNOS | Inhibition of NO synthesis | nih.govnih.gov |
| Antioxidant Activity | Reactive Oxygen Species (ROS) | Cellular protection from oxidative damage | mdpi.com |
| Anti-inflammatory Action | Inflammatory Cytokines (TNF-α, Interleukins) | Reduced inflammation | atamanchemicals.com |
| Vascular Effects | Endothelial Nitric Oxide Synthase (eNOS) | Potential for vasodilation | atamanchemicals.com |
| Anti-platelet Activity | Platelet function | Inhibition of platelet aggregation | atamanchemicals.com |
Interaction with Polyamine Metabolism Pathways
This compound's interaction with polyamine metabolism represents a significant aspect of its molecular activity. Polyamines, such as putrescine, spermidine, and spermine, are crucial for various cellular functions, including cell growth, differentiation, and nucleic acid and protein synthesis. mdpi.comresearchgate.net The regulation of cellular polyamine levels is tightly controlled, and disruptions in their metabolism are linked to various pathological states. mdpi.com this compound intervenes in this pathway primarily through its well-documented inhibitory effects on key enzymes.
Inhibition of Diamine Oxidase (DAO)
Aminoguanidine is recognized as a specific and highly effective inhibitor of diamine oxidase (DAO). atamankimya.comscientificlabs.co.uksigmaaldrich.com DAO is a copper-containing enzyme responsible for the degradation of polyamines, particularly putrescine. nih.govnih.gov The inhibition of this enzyme by aminoguanidine has been the subject of detailed kinetic studies.
Research on the inhibition mechanism of DAO from porcine kidney by aminoguanidine revealed a time-dependent slowdown of the enzymatic reaction in its presence. nih.gov Kinetic analysis suggested a model involving at least two phases of inhibition, where the enzyme (E) and the inhibitor (I), aminoguanidine, form an initial complex that progresses to a more stable state. nih.gov
Table 1: Kinetic Model of DAO Inhibition by Aminoguanidine
| Step | Reaction | Description |
| 1 | E + I ⇌ EI | The enzyme (E) and inhibitor (I) reversibly form an initial enzyme-inhibitor complex (EI). |
| 2 | EI ⇌ E'I | The initial complex undergoes a conformational change to a more tightly bound or stable complex (E'I). |
| Source: Adapted from kinetic studies on DAO inhibition. nih.gov |
Experimental studies in animal models have corroborated this inhibitory effect. In one study involving rats that underwent small bowel resection, subcutaneous administration of aminoguanidine resulted in the complete inhibition of intestinal DAO activity. nih.gov This research highlights that by blocking this polyamine-degrading enzyme, aminoguanidine can significantly alter polyamine concentrations, which may play a role in regulating mucosal growth. nih.gov
Influence on Polyamine-Mediated Cellular Processes (e.g., Cellular Defense, Viral Infection)
By modulating polyamine metabolism, this compound influences a range of cellular processes, including cellular defense and the lifecycle of pathogens like viruses. atamankimya.com Polyamines are essential not only for host cell function but are also exploited by viruses for their own replication and propagation. nih.govmdpi.com Viruses can manipulate host cell polyamine metabolism to support various stages of their infection cycle. mdpi.com
Aminoguanidine's role extends to cellular defense mechanisms, partly through its impact on oxidative stress that can arise from polyamine catabolism. mdpi.comoup.comscispace.com The inhibition of DAO prevents the breakdown of polyamines, a process that can generate cytotoxic byproducts. mdpi.com Research has shown that aminoguanidine can bolster the immune response against certain viral infections and protect cells. atamankimya.comatamanchemicals.com
The critical role of polyamines in viral infection makes their metabolic pathways a target for therapeutic intervention. nih.govlshtm.ac.uk Aminoguanidine is used in research settings to probe the effects of polyamine pathway modulation on viral replication and pathogenesis. nih.gov
Table 2: Documented Roles of Polyamines in Viral Lifecycle
| Viral Lifecycle Stage | Function of Polyamines |
| Attachment & Entry | Facilitate viral binding and entry into the host cell. nih.gov |
| Transcription & Replication | Support the replication of the viral genome. nih.gov |
| Translation | Aid in the synthesis of viral proteins. nih.govmdpi.com |
| Packaging & Egress | Assist in the assembly of new virions and their release from the cell. nih.gov |
| Source: Compiled from research on polyamine function in viral infection. nih.govmdpi.com |
Research on Adenovirus-Induced Chromosomal Damage
A specific and well-documented area of research is the effect of this compound on chromosomal damage caused by adenoviruses. atamankimya.com Multiple studies have demonstrated that this compound protects cells from the chromosomal aberrations induced by adenovirus infection. scientificlabs.co.uksigmaaldrich.comatamanchemicals.com
This protective effect has been specifically observed in studies using rat embryo cell cultures infected with adenovirus type 5. atamankimya.comscientificlabs.co.uksigmaaldrich.comatamanchemicals.com The research indicates that aminoguanidine, in conjunction with the polyamine spermine, can protect cells from chromosome damage that occurs during the G2 phase of the cell cycle following adenovirus infection. sigmaaldrich.com This finding showcases a direct link between the modulation of the polyamine pathway by aminoguanidine and the enhancement of cellular defense mechanisms against viral pathogens. atamankimya.com
Table 3: Summary of Research on Aminoguanidine and Adenovirus
| Research Area | Finding | Model System |
| Cellular Protection | This compound protects cells from adenovirus-induced chromosomal damage. atamankimya.comsigmaaldrich.comatamankimya.com | Rat embryo cell cultures infected with adenovirus type 5. scientificlabs.co.ukatamanchemicals.com |
| Mechanism of Protection | The protective effect occurs during the G2 phase of the cell cycle. sigmaaldrich.com | N/A |
| Source: Based on studies of aminoguanidine's effect on adenovirus-infected cells. atamankimya.comscientificlabs.co.uksigmaaldrich.comatamankimya.comatamanchemicals.com |
Pharmacological and Therapeutic Research Applications of Aminoguanidine Bicarbonate
Research in Diabetes and Diabetic Complications
Aminoguanidine (B1677879) bicarbonate is a focal point in diabetes-related research due to its capacity to interfere with the pathological processes driven by hyperglycemia. starskychemical.com Its primary investigated mechanism is the inhibition of AGE formation, which are implicated in the development of numerous diabetic complications. multichemindia.comstarskychemical.com
Research has highlighted the role of aminoguanidine bicarbonate in combating diabetic vascular dysfunction, a critical factor in preserving cardiovascular health in diabetic patients. multichemindia.comatamankimya.com Studies in diabetic animal models have shown that aminoguanidine can improve endothelial function and reduce markers of vascular inflammation. By preventing the cross-linking of proteins like collagen and elastin (B1584352) by AGEs, aminoguanidine helps preserve vascular elasticity. Foundational studies in diabetic rats demonstrated a significant reduction in arterial stiffness by 30–35%. The compound's action as a selective inhibitor of inducible nitric oxide synthase (iNOS) also helps mitigate oxidative stress associated with vascular inflammation and dysfunction.
The accumulation of advanced glycation end products (AGEs) in the kidneys is considered a key element in the pathogenesis of diabetic nephropathy. nih.gov Aminoguanidine has been shown in experimental models to inhibit this accumulation and thereby slow the progression of diabetic kidney disease. nih.govresearchgate.net
In studies using diabetic rat models, treatment with aminoguanidine led to a reduction in renal AGE levels, as measured by tissue fluorescence and specific radioimmunoassays. nih.gov This biochemical effect was associated with significant functional and structural improvements in the kidneys. Specifically, aminoguanidine treatment retarded the increase in urinary albumin excretion (albuminuria) and prevented mesangial expansion, both of which are characteristic features of diabetic nephropathy. nih.gov Research has confirmed that these renoprotective effects are linked to the duration of the treatment. nih.gov
| Research Parameter | Observation in Diabetic Models | Effect of Aminoguanidine Treatment |
| Renal AGE Accumulation | Increased over time | Attenuated/Decreased nih.gov |
| Urinary Albumin Excretion | Progressive increase (albuminuria) | Rise was retarded nih.gov |
| Mesangial Expansion | Observed development | Prevented nih.gov |
| Glomerular Basement Membrane | Thickening occurred | Not affected by treatment nih.gov |
Delayed wound healing is a significant complication of diabetes, partly due to the accumulation of AGEs in the skin, which impairs cellular function and matrix protein structure. researchgate.net Research in diabetic rat models has demonstrated that aminoguanidine can improve the healing process. researchgate.netatamankimya.com
A study evaluating full-thickness skin wounds in streptozotocin-induced diabetic rats found that those treated with this compound exhibited significantly improved wound closure rates, comparable to healthy control rats. researchgate.net On a microscopic level, the diabetic group showed sparsely distributed and irregular collagen fibers in the granulation tissue. In contrast, the aminoguanidine-treated diabetic rats had a notably more regular density and distribution of collagen fibers, similar to the healthy control group. researchgate.net
Furthermore, the expression of Transforming Growth Factor-beta 1 (TGF-β1), a crucial promoter of cellular proliferation and extracellular matrix synthesis, was found to be decreased in the wounds of diabetic rats. researchgate.net Treatment with aminoguanidine restored TGF-β1 expression to levels observed in healthy controls, suggesting a key mechanism for its beneficial effects on wound repair. researchgate.net
| Group | Wound Closure (Day 15) | Collagen Fiber Structure | TGF-β1 Expression |
| Healthy Control | High | Regular and dense | Strong |
| Diabetic Control | Low | Irregular and sparse | Decreased |
| Aminoguanidine-Treated Diabetic | High (similar to healthy) | Regular and dense | Strong (restored) |
The development of diabetic retinopathy, a leading cause of blindness, is strongly linked to the damaging effects of hyperglycemia and AGE formation on the retinal vasculature. Aminoguanidine has been investigated for its potential to prevent these pathological changes. starskychemical.comresearchgate.net
In a long-term study using diabetic dogs, the administration of aminoguanidine over five years was shown to essentially prevent the development of retinopathy. diabetesjournals.orgnih.gov Treated animals had significantly fewer retinal microaneurysms, acellular capillaries, and pericyte ghosts compared to untreated diabetic controls. diabetesjournals.orgnih.gov The number of these lesions in the aminoguanidine-treated group was not significantly different from that in non-diabetic animals. diabetesjournals.org While the study noted that aminoguanidine did not significantly reduce systemic levels of certain AGEs like pentosidine, it did inhibit a diabetes-induced increase in the nitration of a retinal protein, pointing to a complex mechanism of action within the retinal tissue itself. diabetesjournals.orgnih.gov
| Retinopathy Lesion | Diabetic Control Group | Aminoguanidine-Treated Group |
| Retinal Microaneurysms | Numerous | Significantly inhibited diabetesjournals.orgnih.gov |
| Acellular Capillaries | Numerous | Significantly inhibited diabetesjournals.orgnih.gov |
| Pericyte Ghosts | Numerous | Significantly inhibited diabetesjournals.orgnih.gov |
Research in Neurodegenerative Disorders
The neuroprotective potential of this compound is an emerging area of research, with investigations focusing on its established biochemical properties, such as AGE inhibition, anti-inflammatory actions, and antioxidant effects. hellobio.com
Studies have suggested potential benefits of aminoguanidine in the context of neurodegenerative conditions like Alzheimer's disease. atamanchemicals.com The rationale for this application stems from the compound's ability to counteract pathological processes that are also implicated in Alzheimer's, such as oxidative stress, inflammation, and the accumulation of AGEs. starskychemical.com By inhibiting AGE formation, aminoguanidine may help reduce protein cross-linking and dysfunction, while its antioxidant and anti-inflammatory properties could alleviate neuronal damage. hellobio.com Research indicates it may help reduce oxidative stress and inflammation, positioning it as a candidate for further investigation in neuroprotective therapies.
Targeting AGEs in Neurodegenerative Disease Mechanisms
This compound is a subject of significant research interest for its potential to counteract the pathological mechanisms of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. justdial.combrieflands.com A primary focus of this research is its ability to inhibit the formation of advanced glycation end-products (AGEs). justdial.comcymitquimica.comstarskychemical.com AGEs are complex and heterogeneous compounds formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. brieflands.comnih.gov The accumulation of AGEs is implicated in the progression of chronic diseases, including neurodegenerative disorders. brieflands.comnih.gov
In the context of neurodegeneration, AGEs can contribute to pathology by causing the glycation of key proteins like tau and amyloid-beta (Aβ). brieflands.com This process may lead to the hyperphosphorylation of tau and the aggregation of Aβ, which are hallmark pathological processes in Alzheimer's disease. brieflands.com The interaction of AGEs with their receptors (RAGE) can exacerbate oxidative stress and activate inflammatory pathways, such as the nuclear factor kappa B (NF-κB) pathway. brieflands.com This activation leads to the production of pro-inflammatory cytokines and can increase neuronal cell death and dysfunction. brieflands.com
Aminoguanidine, a nucleophilic hydrazine (B178648) compound, functions as an inhibitor of AGEs formation by trapping reactive carbonyl precursors like methylglyoxal (B44143) (MG). brieflands.com Methylglyoxal is a highly reactive dicarbonyl intermediate and a primary precursor of AGEs that can act as a neurotoxin. brieflands.comnih.gov By scavenging these precursors, aminoguanidine prevents the crosslinking of proteins and mitigates subsequent oxidative damage and inflammatory responses. brieflands.com Research suggests that aminoguanidine may offer neuroprotective effects by reducing oxidative stress and inflammation associated with AGEs. justdial.com Studies have explored its potential to alleviate symptoms in conditions like Alzheimer's disease and prevent hippocampal alterations in models of dementia. brieflands.com
Protective Effects Against Neuronal and Glial Cell Death in Cerebral Ischemic Reperfusion Injury Models
Aminoguanidine has demonstrated significant neuroprotective potential in experimental models of cerebral ischemic reperfusion injury. The underlying mechanism of this protection is largely attributed to its role as a selective inhibitor of inducible nitric oxide synthase (iNOS). nih.govjneurosci.org Following a cerebral ischemic event, the expression of iNOS is induced in the later stages, and the subsequent production of nitric oxide (NO) is believed to contribute to delayed neuronal damage. nih.gov
In studies using a four-vessel occlusion model of ischemia in rats, the administration of aminoguanidine was found to suppress the increase in nitric oxide production. nih.gov This was observed through the reduction of NADPH-diaphorase activity, a histochemical marker for NOS. nih.gov The treatment successfully reduced the number of NADPH-diaphorase positive cells in the vulnerable CA1 region of the hippocampus back to control levels, indicating a decrease in NOS activity and a subsequent reduction in neuronal damage. nih.gov
Further research in transient focal cerebral ischemia models has shown that aminoguanidine can reduce post-ischemic brain edema. nih.gov This anti-edematous effect is linked, at least in part, to a decrease in the disruption of the blood-brain barrier (BBB). nih.gov In one study, aminoguanidine administration significantly reduced Evans Blue extravasation into the ischemic brain tissue, indicating improved BBB integrity. nih.gov This led to a significant reduction in both cortical and striatal infarct volumes. nih.gov The protective effects of aminoguanidine have been noted even when administered with a therapeutic window of up to three hours after the ischemic event. nih.gov Other research has confirmed that delayed treatment with aminoguanidine can decrease focal cerebral ischemic damage and improve neurological recovery. ahajournals.org Its efficacy in reducing infarct size has been compared to other neuroprotective agents in various experimental stroke models. jneurosci.orgahajournals.org
Research in Pulmonary Fibrosis
Prevention of Pulmonary Fibrosis by Reducing Collagen Deposition and Hydroxyproline (B1673980) Content
This compound has been investigated for its therapeutic potential in preventing pulmonary fibrosis, with studies focusing on its ability to reduce the accumulation of extracellular matrix components like collagen. atamankimya.com In animal models of pulmonary fibrosis induced by agents such as bleomycin (B88199), aminoguanidine treatment has shown significant protective effects. nih.govnih.gov A key indicator of fibrosis is the lung's hydroxyproline content, as this amino acid is a major component of collagen. nih.govnih.gov
Further studies have explored the mechanisms behind this anti-fibrotic effect. It has been suggested that aminoguanidine's ability to inhibit iNOS and prevent the up-regulation of profibrotic cytokines like connective tissue growth factor (CTGF) contributes to its efficacy. nih.gov
| Group | Treatment | Total Hydroxyproline (mg) | Collagen Area (Axial Region) (%) | Collagen Area (Septal Region) (%) |
|---|---|---|---|---|
| A | Control | 1.83 ± 0.14 | 4.29 ± 1.31 | 0.15 ± 0.06 |
| B | Bleomycin | 3.46 ± 0.36 | 19.30 ± 4.86 | 0.61 ± 0.21 |
| C | Bleomycin + this compound | 2.09 ± 0.22 | 8.52 ± 1.96 | 0.15 ± 0.06 |
Effects on Inflammatory Response in Lung Tissue
The anti-fibrotic properties of aminoguanidine are also closely linked to its ability to modulate the inflammatory response in lung tissue. nih.gov Inflammation is a key driver in the pathogenesis of lung injury and subsequent fibrosis. researchgate.net Aminoguanidine has been shown to possess anti-inflammatory and radical-scavenging properties, primarily through its action as a selective inhibitor of inducible nitric oxide synthase (iNOS). nih.govatamanchemicals.com
In a rat model of systemic and lung inflammation induced by lipopolysaccharide (LPS), treatment with aminoguanidine demonstrated a significant protective role. nih.gov The study found that aminoguanidine administration led to a decrease in the total white blood cell count, as well as the numbers of lymphocytes and macrophages, in the bronchoalveolar lavage fluid (BALF). nih.gov Furthermore, the treatment reduced levels of pro-inflammatory markers and oxidants, such as total nitrite (B80452) and malondialdehyde (MDA). nih.gov
Aminoguanidine also influenced cytokine profiles, decreasing the levels of pro-inflammatory and pro-fibrotic cytokines like interferon-gamma (IFN-γ) and transforming growth factor-beta 1 (TGF-β1) in the BALF. nih.gov Conversely, it increased the levels of the anti-inflammatory cytokine interleukin-4 (IL-4) and enhanced the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Histopathological examination of the lung tissues confirmed these biochemical findings, showing that aminoguanidine treatment improved pathological changes, including reductions in interstitial inflammation and lymphoid infiltration. nih.gov In a separate study on influenza-induced acute lung injury, aminoguanidine was also found to reduce the inflammatory response and the level of advanced glycation end products (AGEs) in the lungs. researchgate.net
| Parameter (in BALF) | LPS Group | LPS + Aminoguanidine Group | Effect of Aminoguanidine |
|---|---|---|---|
| Total Nitrite | Increased | Decreased | ▼ |
| Malondialdehyde (MDA) | Increased | Decreased | ▼ |
| Interferon-gamma (IFN-γ) | Increased | Decreased | ▼ |
| Transforming growth factor-beta 1 (TGF-β1) | Increased | Decreased | ▼ |
| Interleukin-4 (IL-4) | Decreased | Increased | ▲ |
| Total White Blood Cells | Increased | Decreased | ▼ |
| Lung Interstitial Inflammation | Increased | Decreased | ▼ |
Research in Renal and Cardiovascular Conditions
Role in Chronic Renal Failure Research
Aminoguanidine has been a compound of interest in the research of chronic renal failure and other kidney conditions. atamanchemicals.com Its therapeutic potential has been explored in the context of diabetic nephropathy, a common complication of diabetes and a leading cause of chronic kidney disease. The primary mechanism investigated is its ability to inhibit the formation of advanced glycation end-products (AGEs), which are known to accumulate and contribute to renal damage in diabetic patients. researchgate.net
Research has also focused on aminoguanidine's activity as a selective inhibitor of inducible nitric oxide synthase (iNOS). cdnsciencepub.comnih.gov In an experimental model of acute unilateral ureteral obstruction, a condition that can lead to renal functional disturbances, aminoguanidine treatment was shown to ameliorate defects in distal nephron acidification. cdnsciencepub.comnih.gov The study indicated that both pre- and post-treatment with the compound improved parameters like fractional bicarbonate excretion and urinary pH. nih.gov Furthermore, post-obstruction treatment with aminoguanidine was found to attenuate the decline in glomerular filtration, sodium reabsorption, and the urine-concentrating ability of the post-obstructed kidney. cdnsciencepub.comnih.gov
In models of renal ischemia-reperfusion injury, another cause of acute kidney injury, aminoguanidine has been studied for its antioxidant and renoprotective effects. nih.gov It was found to prevent lipid peroxidation, inhibit iNOS, and reduce markers of kidney injury, ultimately improving the glomerular filtration rate. nih.gov Despite promising results in preclinical and animal studies, the transition to human clinical use for chronic kidney disease has faced challenges. researchgate.net For instance, a major clinical trial with aminoguanidine (then known as pimagedine) for diabetic nephropathy was terminated due to safety concerns and a lack of significant efficacy in improving the progression to overt nephropathy in type 1 diabetics, although it did show a decrease in proteinuria. researchgate.net
Role in Congestive Heart Failure Research
This compound has been investigated for its potential therapeutic role in cardiovascular conditions, including congestive heart failure. atamanchemicals.com Research suggests that its mechanisms of action, such as the inhibition of advanced glycation end products (AGEs) and its antioxidant and anti-inflammatory properties, may be beneficial in mitigating the pathophysiology of heart disease. starskychemical.com
One of the key areas of investigation is the compound's ability to inhibit nitric oxide synthase (NOS), which could be advantageous in conditions associated with excessive nitric oxide production that can lead to tissue damage. actylis.com By modulating nitric oxide synthesis, this compound may help in preserving cardiovascular health.
Studies have explored the use of aminoguanidine, the active component of this compound, in the context of heart failure. For instance, research in animal models of hypertension has shown that aminoguanidine can improve cardiac and vascular function. nih.gov It has been demonstrated to prevent increased diastolic stiffness and improve the rates of contraction and relaxation in the heart. nih.gov This is significant as diastolic dysfunction is a key component of heart failure.
Furthermore, aminoguanidine has been shown to prevent adverse cardiovascular remodeling associated with chronic hypertension. nih.gov Its ability to inhibit collagen crosslinking is thought to contribute to these beneficial effects on cardiac structure and function. nih.gov While direct clinical trial data on this compound for congestive heart failure is limited, the preclinical evidence for its active component, aminoguanidine, suggests a potential therapeutic avenue worth further exploration. nih.gov
Table 1: Investigated Mechanisms of this compound in Cardiovascular Research
| Investigated Mechanism | Potential Therapeutic Effect in Heart Failure Research |
|---|---|
| Inhibition of Advanced Glycation End Products (AGEs) | Reduction of cardiac stiffness and improvement of heart function. starskychemical.com |
| Inhibition of Nitric Oxide Synthase (NOS) | Prevention of tissue damage from excessive nitric oxide. actylis.com |
| Antioxidant Properties | Protection of cells from damage by free radicals. starskychemical.com |
| Anti-inflammatory Properties | Reduction of chronic inflammation associated with heart disease. starskychemical.com |
| Inhibition of Collagen Crosslinking | Prevention of adverse cardiac remodeling and improved diastolic function. nih.gov |
| Improvement of Vascular Function | Enhanced endothelial function and vascular health. atamanchemicals.comnih.gov |
Research in Epilepsy and Anticonvulsant Activity
The investigation into aminoguanidine and its derivatives for epilepsy treatment has explored two main avenues: its use as a precursor for synthesizing new anticonvulsant agents and its application as a pharmacological tool to understand the biochemical pathways underlying seizures. While some guanidino compounds are known to be potential convulsants, others form the basis for developing new therapeutic strategies against epilepsy. nih.govresearchgate.net
Research has utilized this compound as a starting material for the chemical synthesis of novel heterocyclic compounds, such as 1,2,4-triazine (B1199460) derivatives, which have been subsequently evaluated for their anticonvulsant properties. nih.govnih.gov A series of 5,6-bis aryl 1,2,4-triazines were synthesized through the condensation of various benzils with this compound. nih.govzju.edu.cn These synthesized compounds underwent in vivo screening for anticonvulsant efficacy using standard preclinical models like the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov The MES test is considered a benchmark for identifying compounds that may be effective against generalized tonic-clonic seizures, while the scPTZ screen helps in identifying agents that could treat absence seizures. nih.gov
In these studies, several of the synthesized 1,2,4-triazine derivatives demonstrated significant anticonvulsant effects. nih.govnih.gov The activity of these compounds is thought to be related to their molecular structure, where the presence of a lipophilic aryl ring and hydrogen bonding to the triazine moiety are considered important pharmacophoric elements. nih.gov The research indicated that all tested compounds derived from this compound showed rapid anticonvulsant action, being active in both the MES and scPTZ screens within 30 minutes of administration. nih.gov
Table 1: Anticonvulsant Screening of 1,2,4-Triazine Derivatives Synthesized from this compound This table is for informational purposes only and is based on preclinical research findings.
| Compound | Maximal Electroshock Seizure (MES) Test (% Protection) | Subcutaneous Pentylenetetrazole (scPTZ) Test (% Protection) |
|---|---|---|
| 5a | 84% | 72% |
| 5b | 76% | 68% |
| 5c | 42% | 38% |
| 5d | 78% | 74% |
| 5e | 8% | 12% |
| 5f | 24% | 22% |
Source: Adapted from preclinical in vivo screening data. nih.gov
Beyond its role as a synthetic precursor, aminoguanidine itself has been used in epilepsy research to investigate the role of nitric oxide (NO) signaling pathways in seizure generation. Aminoguanidine is recognized as a preferential inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various neurological processes. nih.govnih.gov In a study using a pilocarpine-induced seizure model in mice, aminoguanidine was administered to probe the involvement of the NO/cyclic guanylate monophosphate pathway. nih.gov The results showed that pretreatment with aminoguanidine increased the latency to the first seizure and the latency until death, suggesting a modulatory role of the iNOS pathway in the convulsive responses. nih.gov
Further research supported the involvement of the nitrergic system. In studies investigating the anticonvulsant effects of atorvastatin (B1662188), aminoguanidine was used as a selective iNOS inhibitor. nih.gov The administration of aminoguanidine prevented the anticonvulsant effect of atorvastatin in both electroshock-induced and pentylenetetrazole-induced seizure models, indicating that the protective effect of atorvastatin may be mediated, at least in part, through a pathway involving iNOS. nih.gov Additionally, aminoguanidine has been included as a component of neuroprotective "cocktails" in experimental models of epilepsy to reduce excitotoxic damage and cell death during in vitro studies. plos.org
Table 2: Effect of Aminoguanidine on Seizure Parameters in a Pilocarpine-Induced Seizure Model This table is for informational purposes only and is based on preclinical research findings.
| Treatment Group | Effect on Initial Seizure Latency | Effect on Latency Until Death |
|---|---|---|
| Control (Pilocarpine only) | Baseline | Baseline |
| Aminoguanidine + Pilocarpine | Increased | Increased |
Source: Adapted from preclinical in vivo experimental data. nih.gov
In Vitro and in Vivo Research Methodologies for Aminoguanidine Bicarbonate
In Vitro Experimental Models
Cell Culture Studies (e.g., Rat Embryo Cell Cultures, BV2 Cell Lines, HEK293 Cells)
BV2 microglial cell lines are another common model. Research has shown that certain compounds exhibit more significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 cells when compared to aminoguanidine (B1677879) bicarbonate. mdpi.com These cells are also used to assess the anti-inflammatory activity of novel compounds, with aminoguanidine bicarbonate sometimes used as a point of comparison. researchgate.netkjpp.net
Human Embryonic Kidney (HEK293) cells are employed in studies to assess the toxicity and biological activity of various compounds. For example, the toxic effects of plant extracts with antiglycating properties have been evaluated on HEK293 cells. tandfonline.com These cells are also used in transfection studies to express specific proteins, such as transporters, to investigate the interaction and inhibitory effects of compounds like aminoguanidine. rsc.orgniph.go.jpresearchgate.net
Table 1: Examples of Cell Lines Used in this compound Research
| Cell Line | Organism | Cell Type | Typical Application in Aminoguanidine Research |
| Rat Embryo Cells | Rat | Embryonic Fibroblast | Studying effects on virus-infected cells and chromosomal damage. sigmaaldrich.comnih.gov |
| BV2 | Mouse | Microglial | Assessing anti-inflammatory effects and nitric oxide inhibition. mdpi.comresearchgate.netkjpp.net |
| HEK293 | Human | Embryonic Kidney | Evaluating compound toxicity and transporter inhibition. tandfonline.comrsc.orgniph.go.jpresearchgate.net |
| A549 | Human | Lung Carcinoma | Investigating effects on cytokine-stimulated protein nitration. pnas.org |
| INS-1 | Rat | Insulinoma | Examining effects on β-cell function under high glucose conditions. nih.gov |
| ARPE-19 | Human | Retinal Pigment Epithelial | Studying the formation of advanced glycation end products. plos.org |
Protein Glycation Assays (e.g., Albumin, Hemoglobin, Crystalline Glycation)
A primary focus of aminoguanidine research is its ability to inhibit the formation of Advanced Glycation End-products (AGEs). atamanchemicals.commultichemindia.com This is often studied in vitro using protein glycation assays. A common model involves incubating a protein like bovine serum albumin (BSA) or human serum albumin (HSA) with a reducing sugar, such as glucose, to induce glycation. ijpsonline.comtoukastress.jpgoogle.com Aminoguanidine is added to this system to determine its inhibitory effect on the glycation process. ijpsonline.comgoogle.com
Similar assays are performed with hemoglobin to measure the formation of glycated hemoglobin (HbA1c) and other AGE-modified forms of the protein. ijpsonline.comnih.govacs.org The inhibitory capacity of aminoguanidine is quantified by comparing the level of glycation in its presence to a control group without the inhibitor. ijpsonline.comnih.gov Crystalline, a major protein in the eye lens, is also used in these assays to understand how aminoguanidine might prevent glycation relevant to diabetic eye complications. ijpsonline.com The general mechanism involves aminoguanidine trapping reactive dicarbonyl compounds like methylglyoxal (B44143) and glyoxal (B1671930), which are intermediates in the formation of AGEs. researchgate.net
Table 2: Research Findings from Protein Glycation Assays with Aminoguanidine
| Protein | Glycating Agent | Key Findings | Reference |
| Albumin | Glucose | Aminoguanidine significantly reduces the formation of fluorescent AGEs. | google.com |
| Hemoglobin | Glucose | Aminoguanidine was used as a positive control and reduced hemoglobin glycation by 39.15±0.50%. | ijpsonline.com |
| Crystalline | Glucose | Used as a positive control, aminoguanidine decreased crystalline glycation by 34.10±1.35%. | ijpsonline.com |
| Albumin | Methylglyoxal (MGO) | Aminoguanidine is known to trap reactive dicarbonyls like MGO, preventing protein cross-linking. | researchgate.net |
Measurement of Fluorescent AGEs
The formation of many Advanced Glycation End-products (AGEs) results in compounds that are fluorescent. This property is exploited to quantify the extent of glycation in vitro. In a typical assay, a protein solution (like albumin) is incubated with a sugar (like glucose) with and without aminoguanidine. toukastress.jpgoogle.com Over time, the fluorescence of the solution is measured using a spectrophotometer at specific excitation and emission wavelengths (e.g., excitation at 370 nm and emission at 440 nm). toukastress.jp A reduction in the fluorescence intensity in the samples containing aminoguanidine indicates its ability to inhibit the formation of these fluorescent AGEs. toukastress.jp This method provides a straightforward way to screen for the anti-glycation activity of compounds. csic.es
Enzyme-Linked Immunosorbent Assay (ELISA) for AGE-modified Proteins
Enzyme-Linked Immunosorbent Assay (ELISA) offers a more specific method for detecting and quantifying AGE-modified proteins. This technique uses antibodies that specifically recognize certain AGE structures, such as N-ε-(Carboxymethyl)lysine (CML). nih.govcellbiolabs.com In this assay, protein samples from an experiment are coated onto the wells of a microplate. cellbiolabs.com An anti-AGE primary antibody is then added, which binds to any AGE-adducts present in the sample. plos.orgcellbiolabs.com A secondary antibody conjugated to an enzyme (like horseradish peroxidase) that recognizes the primary antibody is then introduced. Finally, a substrate is added that produces a measurable colorimetric or chemiluminescent signal in the presence of the enzyme. The intensity of the signal is proportional to the amount of AGE-modified protein in the sample. plos.org This method has been used to show that aminoguanidine treatment can reduce the accumulation of AGEs on proteins in cell culture models and in diabetic animal models. plos.orgnih.gov
Immunoblotting Techniques
Immunoblotting, or Western blotting, is another antibody-based technique used to detect specific AGE-modified proteins within a complex mixture. nih.gov First, proteins from cell or tissue lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). brazilianjournals.com.br The separated proteins are then transferred from the gel to a membrane (e.g., nitrocellulose). pnas.orgbrazilianjournals.com.br The membrane is incubated with a primary antibody that specifically targets an AGE, such as CML or nitrotyrosine (a marker of nitrative stress often associated with AGE formation). pnas.orgnih.gov After washing, a labeled secondary antibody is added that binds to the primary antibody. The signal from the label allows for the visualization of the specific protein bands that have been modified. This technique has been used to demonstrate that aminoguanidine can reduce the nitration of specific proteins in cytokine-stimulated cells and decrease AGE modification of plasma albumin in diabetic mice. pnas.orgnih.gov
Nitric Oxide (NO) Production and NOS Activity Assays
Aminoguanidine is a known inhibitor of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS). atamanchemicals.comoup.com Its effect on nitric oxide (NO) production is frequently studied in vitro. A common method to quantify NO production is the Griess reaction, which measures the concentration of nitrite (B80452) (a stable breakdown product of NO) in the cell culture supernatant. nih.gov Studies have shown that in cultured cells, such as rat hepatocytes stimulated with inflammatory cytokines, aminoguanidine can significantly block the production of nitrite in a dose-dependent manner. oup.comnih.gov
NOS activity itself can be measured directly. A widely used method is the citrulline conversion assay. ahajournals.orgbioscientifica.com This assay tracks the conversion of radiolabeled L-arginine to L-citrulline, a co-product of the NOS-catalyzed reaction that produces NO. ahajournals.orgbioscientifica.com Tissue or cell homogenates are incubated with [14C]L-arginine, and the amount of radioactive [14C]L-citrulline produced is then quantified. ahajournals.orgbioscientifica.com Using this method, research has demonstrated that aminoguanidine can inhibit NOS activity in various tissues, confirming its role as a NOS inhibitor. ahajournals.orgbioscientifica.com
Antioxidant Assays (e.g., FRAP, Phosphomolybdenum Assay)
The antioxidant potential of aminoguanidine and its derivatives is a key area of investigation. The Ferric Reducing Antioxidant Power (FRAP) assay is a common method used to evaluate the total antioxidant capacity of these compounds. researchgate.netgbiosciences.com This assay measures the ability of an antioxidant to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺) at a low pH, resulting in the formation of a colored complex that can be quantified spectrophotometrically. researchgate.netgbiosciences.com Studies have shown that aminoguanidinium salts exhibit significant ferric reducing power, indicating their hydrogen-donating ability. researchgate.net
Another prevalent method is the phosphomolybdenum assay, which assesses the total antioxidant capacity by measuring the reduction of Mo(VI) to Mo(V) by the antioxidant compound, forming a green phosphate/Mo(V) complex. researchgate.netresearchgate.net Research utilizing this assay has demonstrated the antioxidant properties of aminoguanidinium salts. researchgate.netresearchgate.net The antioxidant activity of these salts is often attributed to their nitrogen content. researchgate.net
Table 1: Antioxidant Assay Findings for Aminoguanidinium Salts
| Assay | Compound Type | Key Finding | Reference |
| FRAP | Aminoguanidinium salts of aspartic and glutamic acids | Significant ferric reducing power, indicating hydrogen-donating ability. researchgate.net | researchgate.net |
| Phosphomolybdenum Assay | Aminoguanidinium salts of aspartic and glutamic acids | Demonstrated antioxidant capacity through the reduction of phosphomolybdic acid. researchgate.net | researchgate.net |
Cytotoxicity Studies (e.g., MCF-7 breast cancer cells, L929 normal cell line)
The cytotoxic effects of aminoguanidine derivatives are crucial for determining their potential as therapeutic agents, particularly in cancer research. In vitro cytotoxicity is often evaluated against various cell lines, including cancer cells like the MCF-7 human breast cancer cell line and normal cell lines such as the L929 mouse fibroblast line to assess selectivity. rsc.orgmdpi.com
One study reported that a novel bioactive compound, 1,3-bis(2-hydroxy-3,5-diiodophenyl-methylideneamino)guanidine, exhibited potent cytotoxic properties against MCF-7 breast cancer cells with an IC50 value of 181.05 μg/mL. rsc.org Importantly, the same compound showed lesser cytotoxicity against the L929 normal cell line, with an IC50 value of 356.54 μg/mL, suggesting a degree of selectivity for cancer cells. rsc.org The cytotoxic effect is often assessed using the MTT assay, which measures cell viability. rsc.orgrsc.org
Other research has shown that certain aminoguanidine derivatives with 1,2,4-triazol moieties exhibit minimal cytotoxicity to HeLa cell lines. d-nb.info The evaluation of cytotoxicity against both cancerous and non-cancerous cell lines is a critical step in the development of aminoguanidine-based therapeutics. rsc.orgmdpi.com
Table 2: Cytotoxicity of Aminoguanidine Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 1,3-bis(2-hydroxy-3,5-diiodophenyl-methylideneamino)guanidine | MCF-7 (human breast cancer) | MTT | 181.05 µg/mL | rsc.org |
| 1,3-bis(2-hydroxy-3,5-diiodophenyl-methylideneamino)guanidine | L929 (mouse fibroblast) | MTT | 356.54 µg/mL | rsc.org |
| Aminoguanidine derivative with 1,2,4-triazol moiety (Compound 5f) | HeLa | Not specified | > 100 µM | d-nb.infonih.gov |
Studies on Polyamine Metabolism and Cellular Energetics
Polyamines are essential for cell growth and proliferation, and interference with their metabolism is a target for therapeutic intervention. lshtm.ac.ukmdpi.com Aminoguanidine has been utilized in studies investigating polyamine metabolism. lshtm.ac.uk Research has explored the effects of aminoguanidine on polyamine transport and the enzymes involved in their synthesis and catabolism. lshtm.ac.ukphysiology.org
Polyamines are also linked to cellular energetics, particularly mitochondrial function. plos.orgnih.gov Studies have shown that polyamine depletion can lead to a shift from aerobic respiration to glycolysis, a phenomenon known as the Warburg effect, and can impair mitochondrial fatty acid oxidation. plos.orgnih.gov While direct studies on this compound's role in this specific context are not detailed in the provided results, the use of aminoguanidine in broader polyamine research highlights its relevance in this field. lshtm.ac.uk For instance, research has shown that polyamine depletion impacts the synthesis of SREBP2, a key regulator of cholesterol synthesis, through a process called hypusination. nih.gov
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are fundamental in assessing the biological effects of this compound. The MTT assay is a widely used colorimetric assay to measure cell viability by assessing the metabolic activity of cells. rsc.orgkoreamed.org This assay was employed to determine the viability of Human Umbilical Vein Endothelial Cells (HUVECs) after treatment with methylglyoxal (MGO) and this compound. koreamed.org
In addition to the MTT assay, other methods like the CyQUANT Direct Cell Proliferation Assay are used to measure cell proliferation by quantifying DNA content. mdpi.com Studies have shown that aminoguanidine can inhibit cell proliferation. For example, in BRL-3A and HeLa-S3 cells, aminoguanidine inhibited cell growth at high concentrations without causing cell death, with IC50 values for growth inhibition being 4.6 and 2.2 mg/ml, respectively. nih.gov Further investigation revealed that aminoguanidine prolongs the M-phase of the cell cycle. nih.gov
Membrane Permeability and Electron Microscopy for Antibacterial Studies
The antibacterial mechanism of aminoguanidine derivatives often involves the disruption of the bacterial cell membrane. vulcanchem.com Membrane permeability assays are used to investigate this phenomenon. The uptake of fluorescent probes like propidium (B1200493) iodide (PI) is a common method to assess inner membrane permeabilization. d-nb.infonih.gov Studies have demonstrated that certain aminoguanidine derivatives can increase the permeability of the bacterial inner membrane in a dose-dependent manner. d-nb.infonih.gov
Transmission electron microscopy (TEM) provides visual evidence of the morphological changes induced by these compounds in bacteria. d-nb.inforesearchgate.net TEM studies have shown that treatment with aminoguanidine derivatives can lead to irregular cell morphology, cytoplasmic leakage, and eventual cell lysis, confirming the membrane-disrupting mechanism of action. d-nb.infovulcanchem.comresearchgate.net These investigations often reveal damage to both the inner and outer membranes of bacteria like E. coli. d-nb.inforesearchgate.net
In Vivo Animal Models
Diabetic Rodent Models for AGE Accumulation and Oxidative Stress Markers
Diabetic rodent models are instrumental in studying the in vivo effects of this compound, particularly its ability to inhibit the formation of advanced glycation end products (AGEs) and mitigate oxidative stress. brieflands.com AGEs are implicated in the complications of diabetes, and aminoguanidine is a known inhibitor of their formation. brieflands.com
In diabetic animal models, aminoguanidine has been shown to reduce the accumulation of AGEs in various tissues. dergipark.org.trresearchgate.net For instance, in rats with streptozotocin-induced diabetes, aminoguanidine prevents the increase of AGE levels in the left ventricle. dergipark.org.trresearchgate.net Furthermore, studies have demonstrated that aminoguanidine can improve endothelial function and reduce vascular complications associated with diabetes in these models. Research has also shown that aminoguanidine treatment in diabetic mice with virus-induced acute lung injury led to a reduction in AGE levels in the lungs. dergipark.org.tr
In addition to AGEs, these models are used to assess markers of oxidative stress. For example, studies have investigated the effect of aminoguanidine on protein carbonylation in the brain tissue of animals treated with methylglyoxal, a precursor of AGEs. brieflands.com
Table 3: Effects of Aminoguanidine in Diabetic Rodent Models
| Model | Key Finding | Reference |
| Diabetic rats | Prevents the increase of AGE levels in the left ventricle. dergipark.org.trresearchgate.net | dergipark.org.trresearchgate.net |
| Diabetic animal models | Improves endothelial function and reduces vascular complications. | |
| Diabetic mice with virus-induced acute lung injury | Reduced AGE levels in the lungs. dergipark.org.tr | dergipark.org.tr |
| Rodent models treated with methylglyoxal | Investigated effects on protein carbonylation as a marker of oxidative stress. brieflands.com | brieflands.com |
Rat Models of Pulmonary Fibrosis
Animal models are crucial for studying the effects of this compound on pulmonary fibrosis. A common method involves inducing lung fibrosis in rats using the chemotherapy drug bleomycin (B88199).
In these studies, rats are typically divided into a control group, a group receiving only bleomycin to induce fibrosis, and a group receiving bleomycin followed by treatment with this compound. nih.gov Researchers then assess the extent of lung fibrosis by measuring the total lung content of hydroxyproline (B1673980), an amino acid that is a major component of collagen. nih.govnih.gov Increased hydroxyproline levels indicate greater collagen deposition and more severe fibrosis. nih.gov
Histological analysis of lung tissue is also performed. Lung sections are stained with dyes like Sirius red F3BA, which specifically stains collagen. nih.gov Morphometric analysis is then used to quantify the area occupied by collagen in different regions of the lung, such as the axial (around airways and blood vessels) and septal (the walls between alveoli) zones. nih.gov
Key Findings:
Studies have shown that this compound significantly reduces the bleomycin-induced increase in lung hydroxyproline content. nih.gov
Morphometric analysis has revealed a significant reduction in the collagen-occupied area in both the axial and septal regions of the lungs in rats treated with this compound compared to those treated with bleomycin alone. nih.gov
These findings suggest that this compound has a protective effect against the development of pulmonary fibrosis in these models. nih.gov
Interactive Data Table: Effect of this compound on Bleomycin-Induced Pulmonary Fibrosis in Rats
| Group | Treatment | Total Hydroxyproline (mg) | Collagen Area (Axial Region) (%) | Collagen Area (Septal Region) (%) |
| A | Control | 1.83 ± 0.14 | 4.29 ± 1.31 | 0.15 ± 0.06 |
| B | Bleomycin | 3.46 ± 0.36 | 19.30 ± 4.86 | 0.61 ± 0.21 |
| C | Bleomycin + this compound | 2.09 ± 0.22 | 8.52 ± 1.96 | 0.15 ± 0.06 |
Murine Models of Acute Lung Injury Induced by Influenza Virus
To investigate the efficacy of this compound in the context of viral-induced acute lung injury (ALI), murine models are employed, often in conjunction with a comorbidity like diabetes mellitus (DM) to mimic high-risk patient populations. dergipark.org.trresearchgate.net
In a typical experimental setup, diabetes is induced in mice, commonly through a single injection of alloxan (B1665706) monohydrate. dergipark.org.trresearchgate.net Subsequently, these diabetic mice are infected with a strain of influenza virus, such as A(H1N1)pdm09, to induce ALI. dergipark.org.trresearchgate.net Following infection, a group of these mice receives treatment with this compound. dergipark.org.trresearchgate.net
A range of parameters are evaluated to assess the severity of ALI and the protective effects of the treatment. These include:
Survival Rate: Monitoring the percentage of mice that survive the infection. dergipark.org.tr
Blood-Oxygen Saturation: Measuring the level of oxygen in the blood to assess respiratory function. dergipark.org.tr
Lung Tissue Morphology: Histological examination of the lungs to identify signs of damage, such as inflammation, edema, and the formation of hyaline membranes. dergipark.org.tr
Advanced Glycation End Products (AGEs) Level: Measuring the concentration of AGEs in the lung tissue, as these molecules are implicated in inflammation and protein dysfunction. dergipark.org.tr
Key Findings:
Treatment with this compound has been shown to improve survival rates in diabetic mice with influenza-induced ALI. dergipark.org.tr
The compound helps in decreasing hypoxia (low blood oxygen levels) and limiting the extent of lung damage. dergipark.org.tr
A significant reduction in the inflammatory response and the level of AGEs in the lungs has been observed in the treated group. dergipark.org.tr These results suggest that this compound is effective against virus-induced ALI, particularly in a diabetic state, by preventing the formation of AGEs. dergipark.org.tr
Models for Anticonvulsant Activity Assessment (e.g., MES, PTZ tests)
The anticonvulsant properties of this compound derivatives are evaluated using standardized in vivo models in mice. nih.govnih.gov The two most common tests are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) seizure threshold test. nih.govresearchgate.net
The MES test is a model for generalized tonic-clonic seizures. nih.gov An electrical stimulus is applied to the mice, and the ability of a compound to prevent the resulting hind limb tonic extension is a measure of its anticonvulsant activity. researchgate.net
The scPTZ test is used to identify compounds that can protect against seizures induced by the chemical convulsant pentylenetetrazole. nih.gov This test is considered a model for absence seizures. researchgate.net
In these studies, different doses of the test compounds are administered to mice, typically intraperitoneally, before the seizure-inducing stimulus. nih.gov The researchers then observe the animals for the presence or absence of seizures and compare the results to control groups and groups treated with standard anticonvulsant drugs like phenytoin, diazepam, and lamotrigine (B1674446). nih.govnih.gov
Key Findings:
Studies on synthesized 5,6-bis aryl 1,2,4-triazines, derived from this compound, have demonstrated anticonvulsant activity in both the MES and scPTZ tests. nih.gov
Some of these compounds were found to be potent anticonvulsants, with their activity comparable to that of established reference drugs. nih.gov
The rapid onset of action of these compounds has also been noted, with activity observed shortly after administration. nih.gov
Studies on Wound Healing in Diabetic Rats
The impact of this compound on wound healing, particularly in the context of diabetes where healing is often impaired, is investigated using diabetic rat models. tandfonline.comresearchgate.net Diabetes is typically induced in rats, for example, with streptozotocin. tandfonline.comresearchgate.net
In these models, a full-thickness skin defect is created on the backs of both diabetic and non-diabetic rats. tandfonline.comresearchgate.net A group of the diabetic rats is then treated with this compound, often administered in their drinking water. tandfonline.comresearchgate.net The healing process is monitored over a period of time by measuring the rate of wound contraction. tandfonline.comresearchgate.net
At the end of the study period, wound tissue specimens are collected for various analyses, including:
Histological Examination: To assess the quality of the granulation tissue and the organization of collagen fibers. tandfonline.com
Immunohistochemistry: To evaluate the expression of key proteins involved in healing, such as Transforming Growth Factor-β1 (TGF-β1). tandfonline.com
Biochemical Analysis: To measure markers of angiogenesis (new blood vessel formation), such as hemoglobin content within the wound. nih.gov
Key Findings:
this compound treatment has been shown to improve wound healing in diabetic rats, as evidenced by a greater percentage of wound contraction compared to untreated diabetic rats. tandfonline.comresearchgate.net
The treatment restores the expression of TGF-β1 in the granulation tissue to levels similar to those in healthy rats. tandfonline.com
Histological analysis has revealed that aminoguanidine helps in preserving the normal ultrastructure of collagen fibers within the healing wound. tandfonline.com
Studies have also indicated that aminoguanidine can prevent the diabetes-induced inhibition of angiogenesis in the granulation tissue. nih.gov
Assessment of Renal and Cardiac AGE Accumulation (Immunohistochemistry)
The role of aminoguanidine in preventing the accumulation of Advanced Glycation End Products (AGEs), which are implicated in the complications of diabetes and aging, is studied in animal models by assessing AGE levels in target organs like the kidneys and heart. researchgate.netnih.gov
Immunohistochemistry is a key technique used for this purpose. It involves using antibodies that specifically bind to AGEs. researchgate.net Tissue sections from the kidneys and heart of control and aminoguanidine-treated animals are incubated with these antibodies. The binding of the antibodies is then visualized using a detection system that produces a colored stain. The intensity and distribution of this staining provide a semi-quantitative measure of AGE accumulation in different parts of the organs, such as the glomeruli in the kidneys. researchgate.net
These studies are often conducted in the context of diabetes, induced experimentally in rats, or in aged animals. researchgate.netnih.gov
Key Findings:
In diabetic rats, there is a marked increase in AGE staining in the glomeruli of the kidneys. researchgate.net Treatment with aminoguanidine has been shown to prevent this increase in glomerular AGE accumulation. researchgate.net
Aging is also associated with an accumulation of AGEs in cardiovascular tissues. nih.gov Studies in aged rats have demonstrated that aminoguanidine treatment can prevent the age-related cardiac hypertrophy (enlargement of the heart) and arterial stiffening. nih.gov This protective effect is attributed to the inhibition of AGE-induced cross-linking of proteins in the extracellular matrix. nih.gov
Measurement of Oxidative Stress Markers (e.g., Malondialdehyde)
The effect of aminoguanidine on oxidative stress is often assessed by measuring the levels of specific biomarkers in tissues. Malondialdehyde (MDA) is a widely used marker of lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cell injury. nih.gov
In experimental models, such as bleomycin-induced lung fibrosis in rats, oxidative stress is a key component of the pathology. nih.gov To evaluate the antioxidant effects of aminoguanidine, researchers measure the concentration of MDA in lung tissue homogenates. nih.gov
Key Findings:
In models of bleomycin-induced lung fibrosis, the administration of bleomycin leads to a significant increase in the levels of MDA in the lung tissue, indicating increased oxidative stress. nih.gov
Treatment with aminoguanidine has been shown to significantly prevent this elevation in MDA levels. nih.gov This suggests that part of the protective effect of aminoguanidine in this model is due to its ability to mitigate oxidative stress. nih.gov
Neurotoxicity Studies in Animal Models
While aminoguanidine has shown therapeutic potential, it is also important to assess its potential for neurotoxicity. These studies are often conducted in conjunction with anticonvulsant activity screening. nih.govnih.gov
A common method for assessing motor impairment and potential neurotoxicity in mice is the rotorod test . nih.gov In this test, mice are placed on a rotating rod, and their ability to remain on the rod for a certain period is measured. A decreased ability to perform this task after the administration of a compound may indicate neurotoxicity. nih.gov
Other behavioral tests, such as the actophotometer test (to measure locomotor activity) and Porsolt's swim pool test (to assess behavioral despair), can also provide insights into the central nervous system effects of a compound. nih.gov
Key Findings:
In studies of aminoguanidine-derived compounds, neurotoxicity was assessed at different dose levels. nih.gov Some compounds exhibited neurotoxicity at higher doses in the rotorod test. nih.gov
Behavioral studies have shown that some of these compounds can decrease locomotor activity. nih.gov
It is important to note that aminoguanidine itself has been investigated for potential neuroprotective effects against toxicity induced by other substances, such as methylglyoxal. nih.gov
Behavioral and Locomotor Activity Assessments
Other behavioral tests employed in such studies include the rotarod test for motor coordination and balance, the grip strength test for muscle strength, the radial arm water maze for spatial memory and learning, and the hot plate test for thermal pain evaluation. nih.gov In a study on a model of Parkinson's disease, a battery of motor tests was used, including the open field test, vertical pole test, rotarod, and wire hang test to assess locomotor activity, motor coordination, balance, and grip strength. unl.pt These comprehensive assessments provide a detailed profile of the behavioral and motor effects of the compound being studied. nih.govunl.pt
Polyamine Metabolism Studies in Animal Models
The investigation of this compound's role in polyamine metabolism within animal models is a significant area of research. Polyamines, such as putrescine, spermidine, and spermine, are crucial for cell growth, division, and differentiation. frontiersin.org Their metabolism is tightly regulated, and dysregulation is often associated with diseases like cancer. frontiersin.orgmdpi.com
Studies have shown that aminoguanidine can influence polyamine metabolism. For instance, in dermal fibroblast-like cells from senescence-accelerated mice, aminoguanidine supplementation was found to delay the onset of senescence. scispace.comoup.com This effect is thought to be related to the inhibition of polyamine catabolism, which can produce oxidative stress. oup.com The study measured lipid peroxides as a parameter of cellular oxidative status and found that aminoguanidine reduced their levels in the senescence-prone cells. scispace.comoup.com
In the context of cancer research, the polyamine pathway is a target for therapeutic intervention. mdpi.com The intracellular concentration of polyamines is significantly increased in cancer cells to sustain their rapid proliferation. mdpi.com Research has explored the use of polyamine analogues and inhibitors in cancer therapy. uodiyala.edu.iq While not a direct focus of the provided snippets, the known interaction of aminoguanidine with amine oxidases suggests its potential to modulate polyamine levels in vivo. uodiyala.edu.iq The metabolism of polyamines involves several key enzymes, including ornithine decarboxylase (ODC) and spermidine/spermine N1-acetyltransferase (SSAT). mdpi.com Studies on polyamine metabolism in animal models often involve measuring the levels of polyamines and the activity of these enzymes in various tissues. lshtm.ac.uk
Advanced Analytical Techniques for Research
The research and analysis of this compound are supported by a variety of advanced analytical techniques. These methods are essential for the characterization, quantification, and purity assessment of the compound and its derivatives.
Spectrofluorometric Assays
Spectrofluorometric assays are utilized for the sensitive detection and quantification of aminoguanidine and its derivatives. These assays often rely on the derivatization of the target compound to produce a fluorescent product that can be measured. nih.gov
One study describes a specific and sensitive assay for aminoguanidine in animal tissues. nih.gov This method involves the derivatization of aminoguanidine with p-nitrobenzaldehyde, which forms a yellow product that can be assayed spectrophotometrically. rjptonline.org While the primary detection method mentioned is spectrophotometry, the principle of derivatization to create a chromophoric or fluorophoric compound is a common strategy in analytical chemistry. rjptonline.org
Fluorescent probes are increasingly used for long-term tracking of specific enzymes or biomarkers, enabling early disease detection. nih.gov Organic compounds with fluorescent properties, including derivatives of aminoguanidine, have the potential to be valuable tools for monitoring biological processes both in vitro and in vivo. nih.gov For instance, a novel bioactive compound derived from aminoguanidine was found to exhibit impressive emission features, including aggregation-induced emission enhancement, with a solid-state fluorescence quantum yield of Φ = 0.36. nih.gov The emission spectrum of this compound was recorded using a spectrofluorometer, with excitation at 382 nm and the highest emission intensity at 534 nm in solution. nih.gov
Spectroscopic Methods (IR, 1H NMR, 13C NMR, MS, HRMS) for Compound Elucidation
A suite of spectroscopic methods is indispensable for the structural elucidation and characterization of this compound and its derivatives. These techniques provide detailed information about the molecular structure, functional groups, and elemental composition of the compounds.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum shows characteristic bands. For instance, strong bands in the region of 3245 cm⁻¹ are correlated to the stretching vibrational modes of N-H, and a strong absorption at 1355 cm⁻¹ is attributed to the bicarbonate ion. ufv.br The condensation reaction between aminoguanidine and carboxylic acids to form triazole derivatives can be confirmed by a shift in the vibrational frequency of the amine group to a higher frequency. ufv.br In another study, the IR spectrum of a synthesized aminoguanidine derivative showed bands at 3222 and 3336 cm⁻¹, indicating the presence of a free ν(O–H) group, and bands at 1147 cm⁻¹ and 1347 cm⁻¹ corresponding to ν(N–N) and ν(C–O), respectively. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For aminoguanidine derivatives, the ¹H NMR signals for the NH₂ protons of the guanidinium/aminoguanidinium moiety are typically assigned to the 7–7.5 δ range. researchgate.net Theoretical NMR calculations can also be performed to support the experimental data. ufv.br
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): MS and HRMS are used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) has been used to study the reactions of aminoguanidine with α-dicarbonyl compounds. acs.org MALDI-TOF MS is another mass spectrometry technique used for the characterization of synthesized aminoguanidine derivatives. nih.gov
The combination of these spectroscopic techniques provides a comprehensive characterization of this compound and its related compounds, which is crucial for confirming their identity and purity. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Residual Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used and precise analytical technique for the quantitative and qualitative analysis of pharmaceutical compounds, including the determination of residual aminoguanidine in drug substances and their intermediates. rjptonline.orgrjpponline.org
A validated HPLC method has been developed for the quantification of aminoguanidine. rjptonline.orgrjptonline.org Since aminoguanidine is non-chromophoric and lacks a strong UV absorbance, a derivatization step is necessary. rjptonline.org The method involves a pre-column derivatization with 1-naphthyl isothiocyanate to form a thiourea (B124793) derivative that is UV-active, with a maximum absorbance (λmax) at approximately 220 nm. rjptonline.org
The analysis is performed using a reversed-phase (RP-18) HPLC column with a gradient elution. rjptonline.orgrjptonline.org The mobile phase typically consists of a buffer (e.g., pH 3 ortho-phosphoric acid and triethylamine (B128534) buffer) and an organic modifier like methanol (B129727). rjptonline.orgrjptonline.org This method has been validated for its specificity, precision, accuracy, linearity, ruggedness, and robustness. rjptonline.orgrjptonline.org The linearity of the method for aminoguanidine has been established in the range of 0.015 µg/ml to 0.750 µg/ml with a high correlation coefficient. rjptonline.orgrjptonline.org The limit of quantitation (LOQ) and limit of detection (LOD) for this method are reported to be 0.015 µg/ml and 0.010 µg/ml, respectively. rjptonline.orgrjptonline.org
Another HPLC method for determining the purity of aminoguanidine carbonate uses a mobile phase composed of methanol and an ammonium (B1175870) sulfate (B86663) buffer (pH 2-5). google.com
Table of HPLC Method Parameters for Aminoguanidine Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Derivatizing Agent | 1-Naphthyl isothiocyanate | rjptonline.org |
| Column | RP-18 | rjptonline.orgrjptonline.org |
| Mobile Phase | pH 3 ortho-phosphoric acid and triethylamine buffer, Methanol (gradient) | rjptonline.orgrjptonline.org |
| Detection Wavelength | 220 nm | rjptonline.orgrjptonline.org |
| Linearity Range | 0.015 µg/ml to 0.750 µg/ml | rjptonline.orgrjptonline.org |
| Correlation Coefficient | 0.99609 | rjptonline.org |
| Limit of Quantitation (LOQ) | 0.015 µg/ml | rjptonline.orgrjptonline.org |
| Limit of Detection (LOD) | 0.010 µg/ml | rjptonline.orgrjptonline.org |
Computational and In Silico Studies
Computational and in silico studies play a significant role in understanding the properties and potential applications of this compound and its derivatives at a molecular level. These studies complement experimental data and can provide insights into reaction mechanisms, molecular interactions, and biological activities.
Theoretical studies, often employing Density Functional Theory (DFT), are used to gain insights into the spectral features and to conduct Frontier Molecular Orbital (FMO) analysis of aminoguanidine-based compounds. nih.gov For example, computational investigations have utilized the B3LYP/6-311G(d,p) and LanL2DZ basis sets to obtain optimized molecular structures. nih.gov Such calculations can help in understanding the electronic properties and reactivity of the molecules. nih.gov
Molecular docking is a powerful in silico tool used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or DNA. This technique is valuable in drug discovery and for elucidating the mechanism of action of bioactive compounds. For instance, the inhibitory effects of aminoguanidine derivatives on enzymes have been confirmed by computational molecular docking studies. researchgate.net These studies can reveal the primary binding sites and the nature of the interactions between the ligand and the receptor. researchgate.net In one study, docking results for an aminoguanidine derivative with calf thymus DNA were found to be in alignment with experimental findings. nih.gov
Furthermore, computational studies have been used to assess the binding affinity of aminoguanidine-based compounds with therapeutic targets, such as the SARS-CoV-2 main protease 3CLpro. nih.gov These in silico analyses can help in identifying promising candidates for further investigation. The use of software packages like PyMOL allows for the visualization of the predicted binding conformations. researchgate.net
Molecular Docking for DNA Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of aminoguanidine derivatives, molecular docking studies have been instrumental in exploring their potential to interact with DNA.
Researchers have utilized in silico docking simulations to support experimental findings on the interaction between aminoguanidine-based compounds and DNA. nih.gov For instance, studies on novel aminoguanidine-based Schiff-base compounds investigate their binding affinity with calf thymus DNA (CT-DNA). nih.govresearchgate.net Electronic absorption spectroscopy is a common experimental method used alongside these computational studies to observe the binding interactions. nih.gov Changes in the absorption spectra of the compound upon the addition of CT-DNA, such as hyperchromism (an increase in absorbance) and hypochromism (a decrease in absorbance) at specific wavelengths, indicate an interaction. nih.gov The appearance of an isosbestic point in the spectra suggests the existence of a binding equilibrium between the free compound and the DNA-bound compound. nih.gov
Molecular docking simulations complement these experimental results by providing a visual and energetic representation of the binding. These studies can predict the specific binding modes, such as intercalation or groove binding, and identify the key intermolecular interactions, like hydrogen bonds and van der Waals forces, that stabilize the compound-DNA complex. nih.gov For example, docking studies have been performed with B-DNA to elucidate these interactions at a molecular level. nih.gov The binding affinity, often expressed as a binding energy or docking score, helps to quantify the strength of the interaction. This computational insight is crucial for understanding the mechanism of action, especially for compounds being investigated for anticancer properties, where DNA binding can be a primary mode of cytotoxicity. nih.govnih.gov
Table 1: Summary of Molecular Docking Studies on Aminoguanidine Derivatives for DNA Binding
| Compound Type | DNA Target | Key Findings | Supporting Techniques | Citation |
|---|---|---|---|---|
| Aminoguanidine-based Schiff-base | Calf Thymus DNA (CT-DNA), B-DNA | Strong binding affinity, hyperchromism and hypochromism observed. | Electronic Absorption Spectroscopy | nih.gov |
| Pyridoxylidene-aminoguanidine Metal Complexes | DNA | Elucidation of binding interactions as a potential pathway for cell death. | Not specified in abstract | nih.gov |
| Aminoguanidinium Salts | DNA | Good binding affinity predicted. | Not specified in abstract | colab.wsresearchgate.net |
Computational Studies for Protein Interactions (e.g., SARS-CoV-2 main protease)
Computational studies, particularly molecular docking and molecular dynamics simulations, have been pivotal in identifying and evaluating the potential of aminoguanidine derivatives to interact with specific protein targets. A significant area of this research has been the investigation of inhibitors for the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govnih.gov The Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov
In silico studies have highlighted the potential of aminoguanidine-based compounds to act as inhibitors of the SARS-CoV-2 main protease. nih.gov These computational analyses involve docking the compound into the active site of the protease to predict its binding affinity and mode. The results from these studies can surpass those of established repurposed drugs in some cases. nih.gov
The general methodology for such computational studies involves:
High-Throughput Virtual Screening (HTVS): Screening large libraries of compounds against the protein target to identify potential hits. nih.gov
Molecular Docking: Predicting the binding conformation and affinity of the ligand within the protein's active site. mdpi.com The docking score is a key metric used to rank potential inhibitors. mdpi.com
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms in the protein-ligand complex over time to assess its stability and the persistence of key interactions. nih.gov
Binding Free Energy Calculations (e.g., MM/GBSA): Estimating the free energy of binding, which provides a more accurate prediction of binding affinity than docking scores alone. nih.gov
For a novel 1,3-bis(2-hydroxy-3,5-diiodophenyl-methylideneamino)guanidine compound, computational studies revealed an exceptional binding affinity with the active sites of the SARS-CoV-2 main protease (3CLpro). nih.gov This suggests that aminoguanidine scaffolds can be valuable for designing potent inhibitors for this critical viral enzyme.
Table 2: Example of Computational Study Findings for Aminoguanidine Derivative and SARS-CoV-2 Mpro
| Compound/Drug | Target Protein | Computational Method | Key Finding | Citation |
|---|---|---|---|---|
| Novel Aminoguanidine-based Proligand | SARS-CoV-2 main protease (3CLpro) | Computational Studies | Exceptional binding affinity with active sites, surpassing established repurposed drugs. | nih.gov |
| Tenofovir, Terlipressin | SARS-CoV-2 Mpro (PDB ID: 6Y2F) | Molecular Docking, Molecular Dynamics | Showed stable RMSD, RMSF, and better MM/GBSA binding free energy compared to controls. | nih.gov |
Formulation of Hypothesis-Driven Research Questions (FINER, PICO frameworks)
The formulation of clear, focused, and answerable research questions is a cornerstone of scientific investigation. In the study of this compound, frameworks such as FINER and PICO are utilized to structure these questions, ensuring they are methodologically sound and clinically relevant. nih.govnih.gov
The FINER criteria provide a mnemonic for developing a robust research question by ensuring it is:
F easible: The study can be practically conducted in terms of resources, time, and available subjects or data. nih.gov
I nteresting: The question is intriguing to investigators, researchers, and the scientific community. nih.gov
N ovel: The research provides new findings, confirms or refutes previous results, or extends prior findings. nih.gov
E thical: The study design is ethically sound and receives approval from relevant review boards. nih.gov
R elevant: The question has implications for scientific knowledge, clinical practice, or health policy. nih.gov
The PICO framework is used to structure the research question itself, particularly for clinical and evidence-based studies. nih.govnih.gov It breaks the question down into four key components:
P opulation/Patient/Problem: Who are the subjects or what is the problem being addressed?
I ntervention: What is the main treatment, test, or exposure being considered?
C omparison: What is the alternative or control against which the intervention is being compared?
O utcome: What is the result or effect being measured?
An example of applying these frameworks to aminoguanidine research could be:
FINER Criteria Application:
Research Idea: Investigating if aminoguanidine, when added to a standard therapy, can better reduce the accumulation of advanced glycation end products (AGEs) in diabetic models.
Feasible: Diabetic rodent models are well-established, and methods for measuring AGEs are available.
Interesting: AGEs are heavily implicated in diabetic complications, and effective inhibitors are sought.
Novel: While aminoguanidine is a known AGE inhibitor, its synergistic effects with other drugs like metformin (B114582) may not be fully elucidated.
Ethical: Animal study protocols would require and need to adhere to institutional animal care and use committee guidelines.
Relevant: Could lead to improved therapeutic strategies for diabetic nephropathy.
PICO Framework Application: Using the idea above, a PICO question can be formulated:
P opulation: Diabetic rats.
I ntervention: Co-administration of aminoguanidine with metformin.
C omparison: Metformin alone.
O utcome: Levels of advanced glycation end products (AGEs) in the kidney.
This leads to the research question: "In diabetic rats (P), does the co-administration of aminoguanidine with metformin (I) compared to metformin alone (C) lead to a greater reduction in kidney AGE levels (O)?"
Table 3: FINER Framework for an Aminoguanidine Research Question
| Criteria | Application Example |
|---|---|
| F easible | Utilizes established diabetic rodent models and standard immunohistochemistry for AGE assessment. |
| I nteresting | Addresses the significant clinical problem of diabetic complications. |
| N ovel | Explores potential synergistic effects of combining aminoguanidine with existing diabetes medication. |
| E thical | Research protocol approved by an animal ethics committee. |
| R elevant | Findings could enhance treatment protocols for diabetic nephropathy. |
Table 4: PICO Framework for an Aminoguanidine Research Question
| Component | Example |
|---|---|
| P opulation | Diabetic rat models |
| I ntervention | Aminoguanidine + Metformin |
| C omparison | Metformin alone |
| O utcome | Reduction in renal Advanced Glycation End Product (AGE) accumulation |
Challenges and Future Directions in Aminoguanidine Bicarbonate Research
Addressing Selectivity and Off-Target Effects
A primary challenge in the development of aminoguanidine-based therapeutics is achieving target selectivity to minimize off-target effects. Aminoguanidine (B1677879) is known to interact with multiple biological targets, which can lead to a complex pharmacological profile.
Key Challenges:
Inhibition of Multiple Enzymes: Aminoguanidine inhibits not only inducible nitric oxide synthase (iNOS) but also other enzymes like diamine oxidase and constitutive nitric oxide synthase (cNOS). hellobio.com This lack of specificity can result in unintended physiological consequences.
Reactive Carbonyl Species (RCS) Quenching: While its ability to scavenge RCS is a therapeutic advantage in some contexts, its reactivity can be indiscriminate. nih.gov For instance, it shows high reactivity towards methylglyoxal (B44143) and glyoxal (B1671930) but less so towards others like 4-hydroxy-trans-2-nonenal. nih.gov
Potential for Side Effects: The broad reactivity of aminoguanidine has been associated with side effects such as nausea, vomiting, and diarrhea in clinical settings. lfdfarmers.com
Future research must focus on designing derivatives with higher affinity for specific targets, thereby reducing the likelihood of engaging with unintended biological molecules.
Optimizing Research Conditions for Specific Biological Activities
The experimental conditions under which aminoguanidine bicarbonate is studied can significantly influence the observed biological effects. Standardization and optimization of these conditions are critical for generating reproducible and clinically relevant data.
Factors Requiring Optimization:
pH and Temperature: The stability and reactivity of this compound are sensitive to pH and temperature. For example, its synthesis is optimized within a specific pH range (5-7.5) and temperature (45-95°C) to ensure purity and yield. openpr.comgeraldgrain.com Similar considerations are necessary for biological assays to ensure the compound's integrity and activity.
Concentration Gradients: Determining the optimal concentration for a desired effect is crucial, as cytotoxicity can increase at higher concentrations. mdpi.com
In Vitro vs. In Vivo Models: Translating findings from in vitro to in vivo models is a significant hurdle. The complex physiological environment can alter the compound's metabolism, distribution, and efficacy.
A more systematic approach to defining and reporting experimental parameters will enhance the comparability and reliability of research findings across different studies.
Development of Next-Generation Aminoguanidine Derivatives with Improved Profiles
The development of novel aminoguanidine derivatives is a promising strategy to overcome the limitations of the parent compound. By modifying its chemical structure, researchers aim to enhance potency, selectivity, and pharmacokinetic properties.
Strategies for Derivative Development:
Structural Modifications: The synthesis of hydrazones and other derivatives has shown potential for creating compounds with tailored biological activities, including enhanced antimicrobial or enzyme-inhibitory effects. nih.gov
Conjugation with Other Molecules: Linking aminoguanidine to other pharmacologically active moieties, such as 1,2,4-triazoles, has led to the development of new antibacterial agents with improved efficacy. nih.gov
Targeted Delivery: Designing derivatives that can be selectively delivered to the site of action could maximize therapeutic benefit while minimizing systemic exposure and off-target effects.
| Derivative Class | Potential Improvement | Example Research Area | Reference |
|---|---|---|---|
| Hydrazones | Modulated selectivity for specific enzymes (e.g., cholinesterases), broad-spectrum antimicrobial activity. | Neurodegenerative diseases, infectious diseases. | nih.gov |
| 1,2,4-Triazole (B32235) Conjugates | Potent antibacterial activity, including against drug-resistant strains. | Infectious diseases. | nih.gov |
| Arginine-rich Peptide Conjugates | Enhanced activity against resistant bacterial strains. | Antibiotic development. | researchgate.net |
Integration of Multi-Omics Approaches in Mechanistic Studies
To gain a deeper understanding of the complex biological effects of this compound, the integration of multi-omics approaches is essential. These technologies can provide a holistic view of the molecular changes induced by the compound.
Multi-Omics Strategies:
Genomics and Transcriptomics: To identify genetic factors that influence individual responses to aminoguanidine and to understand its impact on gene expression profiles. nih.gov
Proteomics: To map the protein interaction networks affected by aminoguanidine and to identify direct and indirect targets. nih.gov
Metabolomics: To analyze the metabolic pathways modulated by aminoguanidine and to identify biomarkers of its efficacy and toxicity. nih.gov
By combining these data-rich approaches, researchers can construct comprehensive models of aminoguanidine's mechanism of action, paving the way for more personalized therapeutic strategies. techscience.com
Translational Research Gaps and Opportunities
Despite promising preclinical data, a significant "translational gap" exists between laboratory research and clinical application for aminoguanidine and its derivatives. frontiersin.org Bridging this gap is a critical challenge for the field.
Key Gaps and Opportunities:
Preclinical Model Limitations: The biological differences between animal models and human diseases can limit the predictive value of preclinical studies. nih.gov Developing more relevant and predictive models is a key priority.
Lack of Integrated Research: A disconnect often exists between basic and clinical research, hindering the effective translation of scientific discoveries. nih.gov Fostering greater collaboration between scientists and clinicians is essential.
Regulatory Hurdles: Navigating the regulatory pathways for drug approval can be a lengthy and complex process, particularly for compounds with novel mechanisms of action. frontiersin.org
Addressing these challenges will require a concerted effort from researchers, clinicians, funding agencies, and regulatory bodies to create a more efficient and effective translational research pipeline.
Emerging Applications and Unexplored Biological Pathways
The diverse biological activities of this compound suggest that its therapeutic potential may extend beyond its currently explored applications. Investigating novel uses and elucidating its effects on unexplored biological pathways are exciting future directions.
Potential Emerging Applications:
Antimicrobial Agents: The development of aminoguanidine derivatives as potent antibacterial agents, particularly against resistant strains, is a growing area of interest. nih.gov
Neurodegenerative Diseases: Its ability to inhibit nitric oxide synthase and modulate oxidative stress suggests potential applications in conditions like Alzheimer's disease. hellobio.com
Material Science: this compound is also being explored for its use in the synthesis of new materials. geraldgrain.com
Further research into the fundamental biology of aminoguanidine is likely to uncover new therapeutic targets and applications, expanding the potential impact of this versatile compound.
Q & A
Q. What are the standard protocols for synthesizing aminoguanidine bicarbonate, and how can purity be validated?
this compound is typically synthesized via two primary routes:
- Route 1 : Reaction of calcium cyanamide with hydrazine sulfate, followed by conversion to the bicarbonate salt for purification .
- Route 2 : Reduction of nitroguanidine with zinc powder in acetic acid or ammonium sulfate solution, yielding aminoguanidine acetate or bicarbonate . Purity Validation : Use techniques like nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify stoichiometry. For novel derivatives, include melting point determination and mass spectrometry .
Q. What are the recommended storage conditions to maintain this compound stability?
Store in a cool (<50°C), dry, and ventilated environment to prevent thermal decomposition. Use airtight containers to avoid moisture absorption and contamination. Monitor storage conditions regularly, as decomposition releases toxic byproducts .
Q. How is this compound applied in pharmaceutical synthesis?
It serves as a precursor for:
- Drug intermediates : Furan guanidine, azopyrazole, and triazole nucleosides.
- Functional materials : Dyes, photosensitizers, and explosives. Methodologically, optimize reaction conditions (e.g., pH, temperature) to minimize side reactions, and employ column chromatography for product isolation .
Q. What safety protocols are essential when handling this compound?
- Use personal protective equipment (PPE): Lab coats, nitrile gloves, and safety goggles.
- Work in a fume hood to avoid inhalation of dust.
- Implement spill containment measures and dispose of waste via approved chemical protocols. Document all usage to track inventory and prevent accidents .
Advanced Research Questions
Q. How does the bioavailability of this compound compare to its hydrochloride form in in vivo studies?
The hydrochloride form is more soluble and bioavailable due to higher aqueous solubility, making it preferable for pharmacokinetic studies. For experiments requiring bicarbonate, consider co-administering solubilizing agents (e.g., cyclodextrins) or using higher doses to compensate for lower bioavailability. Validate plasma concentrations via liquid chromatography-mass spectrometry (LC-MS) .
Q. What methodologies are used to study this compound’s role in inhibiting advanced glycation end products (AGEs)?
- Experimental Design : Use diabetic rodent models to assess AGE accumulation (e.g., immunohistochemistry for AGE-modified proteins).
- Dosage Optimization : Administer 150–300 mg/kg/day in split doses (due to a 4-hour half-life) and monitor renal/plasma AGE levels via ELISA .
- Data Interpretation : Compare results with control groups receiving carnosine or metformin to evaluate synergistic effects .
Q. How can researchers address this compound’s thermal instability during high-temperature reactions?
- In Situ Synthesis : Prepare the compound immediately before use to minimize storage-related degradation.
- Cooling Systems : Employ reflux condensers or ice baths for reactions requiring elevated temperatures.
- Analytical Monitoring : Use thermogravimetric analysis (TGA) to characterize decomposition thresholds .
Q. What isotopic labeling techniques leverage this compound for structural studies?
Incorporate 15N-labeled this compound to investigate tautomerism in heterocyclic compounds (e.g., aminotetrazoles). Use J-coupling constants (e.g., JHN, JCN) in NMR to analyze ring-chain tautomeric equilibria .
Q. How can this compound be integrated into multi-step synthetic pathways for novel derivatives?
What frameworks guide the formulation of research questions involving this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
